Ethyl 4-(4-methylpiperazin-1-YL)benzoate
Description
BenchChem offers high-quality Ethyl 4-(4-methylpiperazin-1-YL)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-methylpiperazin-1-YL)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14(17)12-4-6-13(7-5-12)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWDRYXONDYIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609787 | |
| Record name | Ethyl 4-(4-methylpiperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773137-71-6 | |
| Record name | Ethyl 4-(4-methylpiperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-(4-methylpiperazin-1-yl)benzoate CAS 773137-71-6 properties
Executive Summary
Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6) is a critical intermediate in medicinal chemistry, primarily utilized as a solubilizing scaffold in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Structurally, it combines a lipophilic ethyl benzoate core with a polar, basic N-methylpiperazine tail. This "privileged structure" is frequently employed to modulate the physicochemical properties of drug candidates—specifically to lower LogP and enhance aqueous solubility via the protonatable tertiary amine.
This guide provides a comprehensive technical analysis of the compound, detailing high-yield synthetic protocols, reaction mechanisms, and its strategic application in Structure-Activity Relationship (SAR) studies.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The compound is an ethyl ester derivative of benzoic acid, substituted at the para position with an N-methylpiperazine moiety.
| Property | Specification |
| IUPAC Name | Ethyl 4-(4-methylpiperazin-1-yl)benzoate |
| CAS Number | 773137-71-6 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Physical State | Low-melting solid or viscous oil (Free Base); Crystalline solid (HCl salt) |
| Solubility | Soluble in DCM, EtOAc, Methanol; Sparingly soluble in water (Free Base); Highly soluble in water (Salt forms) |
| pKa (Calc.) | ~7.8 (Piperazine N4), ~2.5 (Piperazine N1 - conjugated) |
| LogP (Calc.) | 2.1 |
Synthetic Methodologies
Two primary routes exist for the synthesis of CAS 773137-71-6.[1][2] The Nucleophilic Aromatic Substitution (SNAr) is preferred for industrial scalability due to lower cost and absence of heavy metal catalysts.[1] The Buchwald-Hartwig Amination is utilized when the starting material is an unactivated aryl halide.[1]
Method A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Large-scale synthesis, Green Chemistry compliance.[1] Precursors: Ethyl 4-fluorobenzoate + N-methylpiperazine.
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-fluorobenzoate (1.0 eq) in DMSO (5 volumes).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). The base acts as a proton scavenger to drive the equilibrium.
-
Nucleophile Addition: Add N-methylpiperazine (1.2 eq).
-
Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.
-
Note: The electron-withdrawing ester group at the para position activates the fluorine for displacement.
-
-
Work-up: Cool to room temperature. Pour into ice-water (10 volumes). The product typically precipitates or oils out.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane or convert to HCl salt for storage.
Method B: Buchwald-Hartwig Cross-Coupling
Best for: Unactivated substrates (e.g., Ethyl 4-bromobenzoate).[1] Catalyst: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos.
Protocol:
-
Charge: Combine Ethyl 4-bromobenzoate (1.0 eq), N-methylpiperazine (1.2 eq), and Cesium Carbonate (Cs₂CO₃, 1.5 eq) in Toluene or 1,4-Dioxane.
-
Catalyst: Add Pd(OAc)₂ (5 mol%) and BINAP (10 mol%) under an inert atmosphere (Nitrogen/Argon).
-
Reaction: Reflux at 100°C for 12 hours.
-
Work-up: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash column chromatography.
Mechanistic Analysis & Visualization
Understanding the SNAr mechanism is vital for troubleshooting yield issues. The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing ester group.
Figure 1: SNAr Reaction Pathway. The electron-withdrawing ester group lowers the energy of the transition state, facilitating the displacement of the fluoride ion.
Applications in Drug Discovery
The N-methylpiperazine moiety is not merely a structural feature; it is a functional tool in medicinal chemistry.[1]
The "Solubilizing Tail" Strategy
In the development of kinase inhibitors (e.g., Imatinib, Ponatinib analogs), the core scaffold is often highly lipophilic (aromatic heterocycles).[1] This leads to poor aqueous solubility and low oral bioavailability.
-
Role of CAS 773137-71-6: It serves as a modular building block.[1] The ethyl ester is hydrolyzed to the acid (4-(4-methylpiperazin-1-yl)benzoic acid), which is then coupled to the drug core.
-
Mechanism: The distal nitrogen of the piperazine (pKa ~7.[1]8) is protonated at physiological pH (gastric environment), drastically increasing solubility without interfering with the hydrophobic binding of the aromatic core.
Analytical Characterization Profile
Researchers should expect the following spectral data for validation:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.92 (d, 2H): Aromatic protons adjacent to Carbonyl (Deshielded).
-
δ 6.85 (d, 2H): Aromatic protons adjacent to Nitrogen (Shielded).
-
δ 4.33 (q, 2H): Ethyl CH₂.
-
δ 3.35 (t, 4H): Piperazine CH₂ adjacent to Aniline N.[1]
-
δ 2.55 (t, 4H): Piperazine CH₂ adjacent to Methyl N.[1]
-
δ 2.34 (s, 3H): N-Methyl group.
-
δ 1.37 (t, 3H): Ethyl CH₃.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 249.16 m/z.
-
Handling & Stability
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation over extended periods; conversion to the Dihydrochloride salt is recommended for long-term archiving.
-
Safety: Classified as an Irritant (Skin/Eye).[1][3] Use standard PPE.[1][3]
-
Stability: The ester bond is susceptible to hydrolysis in strong acidic or basic aqueous media. Avoid prolonged exposure to moisture.
References
-
Synthesis of Piperazine Benzoates: PrepChem. "Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate." Available at: [Link]
- SNAr Methodology:Organic Syntheses.
-
Medicinal Chemistry Applications: Journal of Medicinal Chemistry. "Piperazine as a Privileged Scaffold in Drug Discovery."[4]
-
Compound Data: PubChem. "Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CID 20785233)." Available at: [Link][1]
Sources
Structural Profiling and Synthetic Methodologies of Ethyl 4-(4-methylpiperazin-1-yl)benzoate in Drug Discovery
Executive Summary
Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 773137-71-6) is a highly versatile chemical intermediate and pharmacophoric building block utilized extensively in modern medicinal chemistry[1]. By combining the lipophilic tunability of an ethyl ester with the solubilizing and target-binding properties of an N-methylpiperazine moiety, this compound serves as a critical precursor in the synthesis of kinase inhibitors, Proteolysis-Targeting Chimeras (PROTACs), and CNS-active agents[2][3]. This guide provides a comprehensive technical analysis of its physicochemical properties, its mechanistic role in drug design, and field-validated synthetic protocols.
Structural and Physicochemical Profiling
A deep understanding of the molecule’s architecture is essential for rational drug design. The compound is composed of three distinct functional zones, each contributing to the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final drug candidate:
-
The N-Methylpiperazine Motif : Recognized as a "privileged scaffold," the basic tertiary amine (pKa ~7.6) ensures partial protonation at physiological pH. This enhances aqueous solubility while enabling key salt-bridge interactions with acidic residues (e.g., Aspartate, Glutamate) in protein binding pockets[4][5].
-
The Phenyl Ring : Provides a rigid spacer that facilitates
stacking or hydrophobic interactions within target active sites. -
The Ethyl Benzoate Moiety : Acts as a lipophilic anchor. In synthetic pipelines, it is typically utilized as a protected precursor that undergoes saponification to a benzoic acid, which is subsequently coupled with complex amines to form stable amide bonds[3].
Quantitative Data Summary
Table 1: Physicochemical Properties and Drug Design Causality
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₄H₂₀N₂O₂ | Standard low-MW building block. |
| Molecular Weight | 248.32 g/mol | Leaves ample MW "budget" for final drug candidates to remain under the 500 Da Lipinski limit[1]. |
| Topological Polar Surface Area (TPSA) | 32.8 Ų | Excellent membrane permeability; ideal for crossing the blood-brain barrier (BBB) in CNS applications[1]. |
| LogP (Predicted) | ~2.1 | Balanced lipophilicity for oral bioavailability and cellular partitioning. |
| H-Bond Donors / Acceptors | 0 / 4 | Favorable for target binding without incurring excessive desolvation penalties. |
Mechanistic Role in Drug Design
In the development of PROTACs and CDK8/19 inhibitors, incorporating the 4-(4-methylpiperazin-1-yl)phenyl motif is a strategic choice to improve metabolic stability[3]. The terminal N-methyl group prevents unwanted secondary amine reactivity (such as N-glucuronidation or rapid CYP-mediated oxidation) while maintaining the basicity required for lysosomal trapping or target engagement[4].
Caption: Pharmacophore mapping of Ethyl 4-(4-methylpiperazin-1-yl)benzoate.
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and scalable route to Ethyl 4-(4-methylpiperazin-1-yl)benzoate is the SNAr reaction between ethyl 4-fluorobenzoate and 1-methylpiperazine[2][6].
Causality in Experimental Design
-
Substrate Choice : The fluorine atom in ethyl 4-fluorobenzoate is highly electronegative, withdrawing electron density via the inductive effect, making the ipso-carbon highly electrophilic. The para-ester group provides critical resonance stabilization to the intermediate Meisenheimer complex.
-
Solvent (DMSO) : A polar aprotic solvent is mandatory. It solvates the potassium cations from the base, leaving the carbonate anion "naked" and highly basic, while simultaneously stabilizing the polar transition state of the SNAr reaction[2].
-
Base (K₂CO₃) : A mild, inorganic base is chosen over stronger bases (like NaOH or KOH) to scavenge the HF byproduct without causing premature hydrolysis of the ethyl ester.
-
Temperature (100 °C) : Provides the necessary activation energy to overcome the aromaticity-breaking transition state of the unactivated fluorobenzene[6].
Step-by-Step Protocol
-
Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl 4-fluorobenzoate (1.0 eq, e.g., 10 mmol) in anhydrous DMSO to achieve a 0.2 M concentration.
-
Reagent Addition : Add 1-methylpiperazine (1.2 eq, 12 mmol) followed by finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq, 20 mmol).
-
Reaction Execution : Heat the vigorously stirring suspension to 100 °C using a thermostatically controlled oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. Complete conversion typically occurs within 12–16 hours[2].
-
Quench & Extraction : Cool the mixture to room temperature. Pour the mixture into ice-cold distilled water (5× the volume of DMSO) to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing : Wash the combined organic layers with brine (3 × 20 mL). Scientific rationale: This step is critical to remove residual DMSO and unreacted highly water-soluble 1-methylpiperazine.
-
Drying & Concentration : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify via flash column chromatography (DCM:MeOH 95:5) to afford pure Ethyl 4-(4-methylpiperazin-1-yl)benzoate.
Caption: Step-by-step synthetic workflow for the SNAr amination process.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the following analytical checks act as a self-validating system to confirm structural identity and rule out side reactions:
-
LC-MS Profiling : The presence of the
peak at m/z 249.15 confirms the desired product[1].-
Validation Checkpoint: If a major peak at m/z 221 is observed, it indicates a failure in the system where adventitious moisture or excessive base caused ester hydrolysis to the corresponding benzoic acid.
-
-
¹H-NMR (CDCl₃) Signatures :
-
Ester Confirmation: A distinct quartet at ~4.35 ppm (2H, -CH₂-) and a triplet at ~1.37 ppm (3H, -CH₃) confirm the ethyl ester remains intact[3].
-
Aromatic Region: Two doublets (an AA'BB' system) around 6.8 ppm and 7.9 ppm confirm the para-substitution pattern.
-
Piperazine Core: Multiplets around 3.3 ppm and 2.5 ppm, along with a sharp diagnostic singlet at ~2.3 ppm (N-CH₃), confirm the successful incorporation of the intact piperazine ring.
-
Conclusion
Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a paradigmatic intermediate that perfectly balances chemical reactivity for downstream synthesis with highly favorable physicochemical properties for drug design. By employing a rigorously controlled SNAr protocol and utilizing self-validating analytical checkpoints, researchers can reliably access and utilize this scaffold for advanced applications in oncology, neurology, and targeted protein degradation.
References
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors MDPI URL:[Link]
-
Ethyl 4-(4-methylpiperazin-1-YL)benzoate | CID 20785233 PubChem (NIH) URL:[Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery ResearchGate URL:[Link]
- WO2024165050A1 - Proteolysis-targeting chimera (PROTAC)
-
The Development of Novel CDK8 and CDK19 Inhibitors and Degraders as Potential Anti-cancer Agents Scholar Commons (University of South Carolina) URL:[Link]
-
Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy ResearchGate URL:[Link]
Sources
- 1. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field - Google Patents [patents.google.com]
- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Ethyl 4-(4-methylpiperazin-1-yl)benzoate molecular weight and formula
Title: Technical Profile: Ethyl 4-(4-methylpiperazin-1-yl)benzoate Subtitle: Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary
Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 773137-71-6) is a significant heterocyclic building block in medicinal chemistry.[1] Structurally, it consists of a benzoate ester core substituted at the para-position with an N-methylpiperazine moiety. This specific pharmacophore combines the lipophilic, membrane-permeable properties of the ethyl ester with the solubility-enhancing and basic characteristics of the piperazine ring.
It serves as a critical intermediate in the synthesis of kinase inhibitors, antifungals, and other bioactive small molecules where the piperazine tail is utilized to modulate pharmacokinetic profiles (logP and pKa).
Chemical Identity & Physicochemical Properties
The following data aggregates experimental and high-confidence predicted values for the compound.
| Property | Value | Notes |
| IUPAC Name | Ethyl 4-(4-methylpiperazin-1-yl)benzoate | |
| CAS Number | 773137-71-6 | Specific to the N-methyl derivative |
| Molecular Formula | ||
| Molecular Weight | 248.32 g/mol | Average Mass |
| Monoisotopic Mass | 248.1525 Da | Useful for HRMS identification |
| SMILES | CCOC(=O)C1=CC=C(N2CCN(C)CC2)C=C1 | |
| LogP | ~1.62 | Predicted (Consensus) |
| pKa (Base) | ~8.0 - 8.5 | Piperazine N4 nitrogen |
| H-Bond Acceptors | 4 | |
| Physical State | Solid or Viscous Oil | Melting point depends on purity/salt form |
Synthetic Pathways
The synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate is typically achieved via Nucleophilic Aromatic Substitution (
Protocol: Nucleophilic Aromatic Substitution ( )
This route is preferred for its operational simplicity and high yield.
-
Reagents: Ethyl 4-fluorobenzoate (or Ethyl 4-bromobenzoate), N-methylpiperazine, Potassium Carbonate (
). -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
-
Conditions: 80–100°C, 4–12 hours.
Step-by-Step Methodology:
-
Charge: To a reaction vessel, add 1.0 equivalent of Ethyl 4-fluorobenzoate.
-
Solvation: Dissolve in anhydrous DMF (approx. 5-10 volumes).
-
Base Addition: Add 1.5–2.0 equivalents of anhydrous
. -
Nucleophile Addition: Add 1.2 equivalents of 1-methylpiperazine.
-
Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC or LC-MS until the starting fluoride is consumed.
-
Workup: Cool to room temperature. Pour into ice water. If solid precipitates, filter and wash.[2] If oil separates, extract with Ethyl Acetate, wash with brine, and dry over
.
Synthetic Logic Visualization
Figure 1: Mechanism of
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance ( H-NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.92 | Doublet ( | 2H | Ar-H (2,6) | Ortho to Ester (Deshielded) |
| 6.85 | Doublet ( | 2H | Ar-H (3,5) | Ortho to Nitrogen (Shielded) |
| 4.32 | Quartet ( | 2H | Ethyl Ester Methylene | |
| 3.35 | Triplet/Broad | 4H | Piperazine | Adjacent to Aniline N |
| 2.55 | Triplet/Broad | 4H | Piperazine | Adjacent to Methyl N |
| 2.34 | Singlet | 3H | N-Methyl Group | |
| 1.36 | Triplet ( | 3H | Ethyl Ester Methyl |
Interpretation: The aromatic region displays a classic AA'BB' splitting pattern characteristic of para-substituted benzenes. The large chemical shift difference between the ortho-ester protons (~7.9 ppm) and ortho-amine protons (~6.9 ppm) confirms the push-pull electronic nature of the molecule (donor amine vs. acceptor ester).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (
) -
Observed Ion:
-
m/z: 249.16
-
Fragmentation: Loss of the ethyl group (
) or cleavage of the piperazine ring may be observed at higher collision energies.
Applications in Drug Development
This molecule acts as a versatile scaffold in two primary contexts:[3][4]
-
Solubility Modulation: The N-methylpiperazine tail is a "privileged structure" in medicinal chemistry. It is frequently attached to hydrophobic aromatic cores to improve aqueous solubility via protonation of the tertiary amine (
) at physiological pH. -
Pharmacophore Precursor:
-
Imatinib Analogs: While Imatinib uses a benzyl-linked piperazine, the direct phenyl-piperazine linkage is found in numerous kinase inhibitor optimization campaigns to rigidify the structure.
-
Sildenafil Analogs: The piperazine-benzoate motif is structurally homologous to the sulfonyl-piperazine region of Sildenafil, serving as a template for phosphodiesterase (PDE) inhibitors.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-yl)benzoate. Retrieved from [Link]
-
PrepChem. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate (Analogous Protocol). Retrieved from [Link]
-
Organic Syntheses. Preparation of Ethyl 4-Methylbenzoate (General Esterification Techniques). Org.[5] Synth. 2008, 85, 64-71. Retrieved from [Link]
Sources
- 1. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl 3-(4-methylpiperazin-1-yl)benzoate | 215315-89-2 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 94-08-6: Ethyl 4-methylbenzoate | CymitQuimica [cymitquimica.com]
Solubility Profiling of Ethyl 4-(4-methylpiperazin-1-yl)benzoate: A Strategic Guide for Process Optimization
The following technical guide details the solubility profiling and process optimization strategies for Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6). This guide is structured for researchers and process chemists, focusing on the practical application of solubility data for purification and synthesis scaling.
Executive Summary
Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a critical pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors and other piperazine-containing bioactive molecules. Its dual functionality—combining a lipophilic ethyl benzoate moiety with a basic
Understanding the solubility of this compound is not merely a data collection exercise; it is the foundation for:
-
Purification: Designing crystallization processes to separate the target from unreacted 4-fluorobenzoate or des-methyl impurities.
-
Reaction Kinetics: Optimizing solvent choice for nucleophilic aromatic substitution (
) reactions. -
Formulation: Predicting behavior in lipid-based drug delivery systems.
This guide outlines the structural basis of its solubility, provides a validated experimental protocol for determination, and establishes a thermodynamic framework for data analysis.
Chemical Basis: Structure-Property Relationships (SPR)
To predict and manipulate the solubility of Ethyl 4-(4-methylpiperazin-1-yl)benzoate, one must analyze its molecular interactions.
| Structural Feature | Impact on Solubility |
| Ethyl Benzoate Ester | Lipophilicity Driver: Promotes solubility in aprotic, moderately polar solvents (e.g., Ethyl Acetate, Toluene). Reduces water solubility.[1] |
| Polarity & Basicity: The tertiary amine ( | |
| Planar Aromatic Ring |
Predicted Solubility Trends
Based on the "like dissolves like" principle and functional group analysis, the solubility hierarchy typically follows:
-
High Solubility: Chlorinated solvents (DCM, Chloroform), Polar Protic (Methanol, Ethanol).
-
Moderate Solubility: Polar Aprotic (Acetone, Ethyl Acetate, Acetonitrile).
-
Low Solubility: Non-polar (Hexane, Heptane), Water (at neutral pH).
Experimental Protocol: Automated Laser Monitoring Method
For high-precision solubility determination, the Laser Monitoring Observation Technique is superior to gravimetric methods as it minimizes error from solvent evaporation and handling.
Required Equipment
-
Jacketted glass vessel (50 mL) with temperature control (
0.05 K). -
Mechanical stirrer (magnetic stirring can grind crystals, altering surface area).
-
Laser transmissometer system.
-
High-purity solvent (>99.5%).
Step-by-Step Methodology
-
Preparation: Weigh an excess of Ethyl 4-(4-methylpiperazin-1-yl)benzoate (approx. 2 g) into the vessel.
-
Solvent Addition: Add a known mass of solvent (e.g., 20 g).
-
Equilibration: Heat the mixture to 10 K above the estimated saturation temperature to ensure complete dissolution, then cool to the starting temperature (e.g., 278.15 K).
-
Turbidity Detection:
-
Maintain temperature for 30 minutes.
-
If the laser transmittance is low (suspension), the solution is saturated.
-
Slowly increase temperature (0.1 K/min).
-
Record the temperature (
) at which laser transmittance maximizes (clear solution).
-
-
Iteration: Add a small aliquot of fresh solvent to the vessel (diluting the mixture) and repeat the heating cycle to find the new
for the new concentration. -
Validation: Repeat each point in triplicate.
Visualization: Solubility Determination Workflow
Data Analysis & Thermodynamic Modeling
Once experimental data (mole fraction solubility,
The Modified Apelblat Equation
The most robust model for correlating solubility of pharmaceutical intermediates is the modified Apelblat equation, which accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.
Representative Data Structure
Note: The values below are representative of typical trends for amino-benzoate esters and should be replaced with your experimentally derived data.
| Solvent | 283.15 K ( | 298.15 K ( | 313.15 K ( | Apelblat | Apelblat | |
| Methanol | 0.0425 | 0.0890 | 0.1560 | 52.1 | -4500 | 0.999 |
| Ethanol | 0.0310 | 0.0650 | 0.1120 | 48.3 | -4800 | 0.998 |
| Ethyl Acetate | 0.0150 | 0.0320 | 0.0680 | 35.2 | -3900 | 0.995 |
| Toluene | 0.0080 | 0.0180 | 0.0350 | 28.1 | -3200 | 0.992 |
| Water | < 0.0001 | < 0.0002 | < 0.0005 | -- | -- | -- |
Thermodynamic Parameters
Using the Van't Hoff analysis, you can calculate the dissolution enthalpy (
-
Positive
: Indicates the dissolution is endothermic (solubility increases with temperature), which is typical for this class of compounds. -
Process Implication: A high positive enthalpy suggests that cooling crystallization will be highly effective, as yield will drop significantly with temperature.
Application: Purification Strategy
The primary utility of this solubility data is in the purification of the intermediate. A common impurity is the des-methyl analog (Ethyl 4-(piperazin-1-yl)benzoate) or the starting material (Ethyl 4-fluorobenzoate).
Solvent Selection Logic
-
Reaction Solvent: DMF or DMSO is often used for the synthesis (
). -
Work-up: Water is added to precipitate the product. Since the product has low water solubility (unlike the solvent), it crashes out.
-
Recrystallization:
-
Solvent: Ethanol/Water (90:10) or Isopropanol.
-
Rationale: The product has a steep solubility curve in alcohols (high at boiling, low at room temp). Impurities often have different profiles.
-
Anti-solvent: Water or Hexane can be used as an anti-solvent to force precipitation if yield is low.
-
Visualization: Purification Decision Tree
References
-
Compound Identification: PubChem. Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CID 20785233).[2] National Library of Medicine. [Link]
- Solubility Methodology: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility protocols).
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link]
-
Synthesis Context: Loiseleur, O., et al. (2005). Process for the preparation of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.[3] Patent WO2005016894A1. (Describes similar piperazine-benzoate intermediates).
Sources
Comparative Technical Analysis: Ethyl 4-(1-piperazinyl)benzoate vs. Ethyl 4-(4-methylpiperazin-1-yl)benzoate
[1][2]
Executive Summary
In the high-stakes landscape of kinase inhibitor and GPCR ligand design, the distinction between Ethyl 4-(1-piperazinyl)benzoate (herein Scaffold B ) and its
While both share the core pharmacophore of a lipophilic benzoate linked to a solubilizing piperazine tail, they serve fundamentally different roles in the drug discovery pipeline. Scaffold B acts as a versatile intermediate (a "handle" for Structure-Activity Relationship expansion), whereas Scaffold A typically functions as a terminal endpoint designed to optimize pharmacokinetic parameters like blood-brain barrier (BBB) penetration and solubility without introducing new H-bond donors.[1][2]
Molecular Architecture & Physicochemical Profile[2]
The primary differentiator lies at the distal nitrogen (
Table 1: Comparative Physicochemical Properties
| Property | Scaffold A ( | Scaffold B (NH) | Impact on Drug Design |
| CAS Registry | 773137-71-6 | 80518-57-6 | Identification |
| Formula | Mass Spec differentiation ( | ||
| Mol.[1][2] Weight | 248.32 g/mol | 234.29 g/mol | Fragment sizing |
| H-Bond Donors | 0 | 1 (Distal NH) | B allows further derivatization; A is "capped."[1][2] |
| LogP (Calc) | ~2.1 | ~1.3 | A is more lipophilic (better membrane permeability).[1][2] |
| pKa (Distal N) | ~8.5 - 9.0 | ~8.7 - 9.2 | Both are basic, but B is generally more solvated.[1][2] |
| Role | Terminal Pharmacophore | Synthetic Intermediate | B requires protection strategies during synthesis.[2] |
Structural Visualization
The following diagram illustrates the core structural divergence and its immediate chemical consequence.
Figure 1: Structural and functional divergence of the two benzoate scaffolds.
Synthetic Methodologies & Causality
The synthesis of these molecules follows a Nucleophilic Aromatic Substitution (
Mechanism:
on Electron-Deficient Arenes
The ethyl ester group at the para position acts as an Electron Withdrawing Group (EWG), activating the fluorine for displacement by the piperazine nitrogen.
Protocol 1: Synthesis of Scaffold A (
-Methyl)
Target: Clean conversion 1:1.[1][2]
-
Reagents: Ethyl 4-fluorobenzoate (1.0 eq), 1-methylpiperazine (1.1 eq),
(2.0 eq).[1][2] -
Solvent: DMSO or DMF (polar aprotic promotes
). -
Conditions: Heat to 100°C for 4-6 hours.
-
Workup: Since the product is a tertiary amine, no side reactions occur. Quench with water, extract with EtOAc.
Protocol 2: Synthesis of Scaffold B (NH) – Critical Control Required
Target: Mono-arylation.[1][2] Avoid Bis-arylation. If you react Ethyl 4-fluorobenzoate with piperazine in a 1:1 ratio, the product (Scaffold B) still contains a nucleophilic NH.[1][2] It can compete with the starting piperazine to react with another molecule of fluorobenzoate, forming a "dumb-bell" bis-impurity.[1]
Corrected Protocol:
-
Reagents: Ethyl 4-fluorobenzoate (1.0 eq), Piperazine (3.0 - 5.0 eq) ,
(2.0 eq).[1][2] -
Causality: The large excess of piperazine ensures that the electrophile (fluorobenzoate) statistically encounters free piperazine rather than the mono-arylated product.
-
Workup: The excess piperazine is water-soluble.[1][2] Rigorous aqueous washing (pH > 10) removes unreacted piperazine, leaving the lipophilic Scaffold B in the organic layer.
Figure 2: Synthetic workflow highlighting the stoichiometric control required for Scaffold B.
Medicinal Chemistry Utility: The "Handle" vs. The "Cap"
In the context of drug design (SAR), the choice between A and B is a decision between extension and termination .
Scaffold B: The "Handle" (Intermediate)
Scaffold B contains a secondary amine.[2][3][4] This is a reactive handle used to attach the benzoate pharmacophore to other chemical space.
-
Reactions: Amide coupling (with acid chlorides), Reductive amination (with aldehydes), Sulfonylation.[2]
-
Use Case: Creating libraries of analogues where the distal group is varied to probe a binding pocket.
Scaffold A: The "Cap" (Terminal)
Scaffold A is "methyl-capped."[1][2] It cannot be easily extended.[2]
-
Solubility: The
-methyl group disrupts crystal packing and aids solubility compared to naked phenyl rings, while maintaining lipophilicity for BBB penetration.[2] -
Metabolic Stability: The methyl group protects the nitrogen from rapid conjugation (e.g., glucuronidation), though it introduces liability for
-demethylation.
Figure 3: Decision matrix for selecting the appropriate benzoate scaffold.
Bio-Disposition & Metabolism
A critical consideration in lead optimization is that Scaffold B is a metabolite of Scaffold A .
-
N-Demethylation: Cytochrome P450 enzymes (typically CYP3A4) can oxidatively remove the
-methyl group from Scaffold A.[1][2] -
Toxicity: The secondary amine in Scaffold B is more nucleophilic and can potentially form reactive iminium ions or react with endogenous aldehydes, though generally, piperazine benzoates are considered safe privileged structures.
References
-
PubChem. (2025).[2][5] Ethyl 4-(4-methylpiperazin-1-yl)benzoate - Compound Summary. National Library of Medicine.[2] [Link][1][2]
-
PrepChem. (2022).[2] Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate via SNAr.[Link]
-
Chowdhury, S. K., et al. (2013).[2] Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro.[1][2][4] Drug Metabolism and Disposition.[2] [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uregina.ca [uregina.ca]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 4-(4-methylpiperazin-1-yl)benzoate as a pharmaceutical intermediate
Technical Guide: Optimization and Application of Ethyl 4-(4-methylpiperazin-1-yl)benzoate
Executive Summary & Chemical Architecture
Ethyl 4-(4-methylpiperazin-1-yl)benzoate (hereafter EMP-Benzoate ) is a critical bifunctional pharmacophore used extensively in medicinal chemistry. It serves as a robust "solubility handle," introducing a basic piperazine moiety directly onto an aromatic scaffold.
While frequently confused with the Imatinib intermediate (which contains a methylene linker), EMP-Benzoate features a direct C(sp²)–N bond between the phenyl ring and the piperazine. This rigid connectivity restricts conformational freedom, making it a vital tool for Structure-Activity Relationship (SAR) studies in kinase inhibitors and GPCR ligands where a defined vector is required for the solubilizing tail.
Key Chemical Characteristics:
-
CAS: 60211-57-6 (Generic/Related) / 80518-57-6 (Des-methyl variant often methylated in situ).
-
Role: Intermediate for installing the N-methylpiperazine moiety.
-
pKa: ~8.5 (Piperazine nitrogen), facilitating lysosomal trapping and aqueous solubility at physiological pH.
-
Reactivity: The ester functionality allows for facile hydrolysis to the acid or conversion to hydrazides, while the piperazine nitrogen acts as a proton acceptor.
Synthetic Methodology: The SNAr Protocol
Mechanistic Rationale
The reaction relies on the electronegativity of the fluorine atom at the para position of the benzoate. The ester group (-COOEt) acts as an electron-withdrawing group (EWG), activating the ring.
-
Attack: N-methylpiperazine attacks the C-4 position.
-
Intermediate: Formation of the resonance-stabilized Meisenheimer complex.
-
Elimination: Loss of the fluoride ion restores aromaticity.[1][2]
Note on Halogen Choice: Fluorine is the preferred leaving group over chlorine or bromine for this specific SNAr because the high electronegativity of fluorine stabilizes the transition state of the rate-determining step (nucleophilic attack).
High-Fidelity Experimental Protocol (100g Scale)
Safety Pre-requisite: N-methylpiperazine is corrosive and flammable. Perform all operations in a fume hood.
| Parameter | Specification |
| Limiting Reagent | Ethyl 4-fluorobenzoate (1.0 equiv) |
| Nucleophile | N-methylpiperazine (1.5 equiv) |
| Base | Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.0 equiv) |
| Solvent | DMSO (Dimethyl sulfoxide) or DMF |
| Temperature | 100°C – 110°C |
| Reaction Time | 12 – 16 Hours |
Step-by-Step Procedure:
-
Charging: To a dry 1L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Ethyl 4-fluorobenzoate (100.0 g, 0.595 mol) and anhydrous K₂CO₃ (164.0 g, 1.19 mol).
-
Solvation: Add DMSO (400 mL). Agitate to create a uniform slurry.
-
Addition: Add N-methylpiperazine (89.4 g, 0.89 mol) dropwise over 30 minutes. Exotherm is mild but observable.
-
Reaction: Heat the mixture to 105°C. Monitor via HPLC/TLC.
-
Checkpoint: Reaction is complete when starting material < 0.5%.
-
-
Quench: Cool reaction mass to 25°C. Pour slowly into ice-water (2.0 L) with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Filter the precipitate. Wash the cake with water (3 x 200 mL) to remove residual DMSO and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99.5%) is required.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Visualization of Workflows
Reaction Mechanism & Process Flow
Caption: Figure 1. Mechanistic pathway and process flow for the SNAr synthesis of EMP-Benzoate.
Downstream Application Pathway
Caption: Figure 2. Conversion of EMP-Benzoate into active pharmaceutical ingredients (APIs).
Quality Control & Impurity Profiling
In a regulatory environment, controlling the following impurities is mandatory.
| Impurity Type | Origin | Control Strategy |
| Impurity A (Acid) | Hydrolysis of ester during workup if pH is too high/low. | Maintain neutral pH during water wash; avoid prolonged exposure to moisture. |
| Impurity B (Des-methyl) | Contamination in N-methylpiperazine starting material. | Use GC-grade N-methylpiperazine (>99%). |
| Impurity C (Dimer) | Reaction of diamine with two benzoate molecules (rare with N-Me piperazine). | Ensure stoichiometry (Excess amine) to prevent bis-substitution. |
| Residual Solvent | DMSO/DMF entrapment in crystal lattice. | Extended vacuum drying or solvent swap to Ethanol for final crystallization. |
Downstream Applications in Drug Discovery
5.1 The "Solubility Handle" Concept The N-methylpiperazine tail is a privileged structure. It introduces a basic center (pKa ~8.5) that is protonated in the acidic environment of the stomach, significantly enhancing the aqueous solubility of lipophilic kinase inhibitors.
5.2 Divergence from Imatinib While Imatinib uses a benzyl piperazine (linked via -CH₂-), EMP-Benzoate yields a phenyl piperazine.
-
Imatinib Linker: Flexible, allows the piperazine to fold or reach distant solvent pockets.
-
EMP Linker (Direct): Rigid, forces the piperazine into the plane of the phenyl ring (with slight twist). This is used when the binding pocket is shallow or when rigidification is needed to improve selectivity [1].
5.3 Coupling Protocol (Transformation to API) To utilize EMP-Benzoate in library synthesis:
-
Hydrolysis: Treat with LiOH in THF/Water to yield the carboxylic acid.
-
Coupling: React the acid with an amine bearing the core scaffold (e.g., an amino-pyrimidine) using HATU or T3P as coupling agents. This forms the final amide bond, linking the solubilizing tail to the pharmacophore [2].
References
-
Nucleophilic Aromatic Substitution (SNAr)
- Source: Wikipedia / Organic Chemistry Portal.
- Context: General mechanism validation for activ
-
URL:[Link]
-
Synthesis of Piperazinyl Benzoates
- Title: Synthesis of Ethyl 4-(piperazin-1-yl)
- Source: PrepChem.
-
URL:[Link]
-
Related Imatinib Intermediate Synthesis (Distinction)
-
General SNAr Methodology on Fluoroarenes
- Title: Catalytic Concerted SNAr Reactions of Fluoroarenes.
- Source: NIH / PMC.
-
URL:[Link]
Sources
Ethyl 4-(4-methylpiperazin-1-yl)benzoate PubChem CID 20785233 data
PubChem CID: 20785233 | CAS: 773137-71-6 Role: Pharmacophore Building Block & Solubilizing Intermediate
Executive Technical Summary
Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a specialized organic intermediate extensively utilized in medicinal chemistry to introduce the N-methylpiperazine moiety into bioactive scaffolds. This moiety is a "privileged structure" in drug discovery, prized for its ability to modulate physicochemical properties—specifically increasing basicity (
This guide details the synthesis, characterization, and application of CID 20785233, focusing on its role as a precursor to 4-(4-methylpiperazin-1-yl)benzoic acid , a critical synthon in the development of kinase inhibitors, GPCR ligands, and CNS-active agents.
Physicochemical Profile
The compound exhibits a "push-pull" electronic structure: the piperazine ring acts as an electron donor (via the nitrogen lone pair), while the ethyl ester acts as an electron acceptor. This conjugation stabilizes the molecule but makes the ester carbonyl less electrophilic than unsubstituted benzoates.
| Property | Value | Context for Application |
| Molecular Formula | Core Scaffold | |
| Molecular Weight | 248.32 g/mol | Fragment-based drug design compliant |
| LogP (Predicted) | ~2.1 | Optimal for oral bioavailability (Lipinski Rule of 5) |
| TPSA | 32.8 | High blood-brain barrier (BBB) permeation potential |
| H-Bond Acceptors | 4 | Interaction points for receptor binding |
| pKa (Piperazine N) | ~8.5 | Protonated at physiological pH (solubility enhancer) |
Synthetic Architecture: Nucleophilic Aromatic Substitution ( )
While palladium-catalyzed Buchwald-Hartwig amination is possible, the most atom-economical and scalable route to this compound is the Nucleophilic Aromatic Substitution (
Reaction Logic
-
Substrate Selection: Ethyl 4-fluorobenzoate is preferred over the chloro- or bromo- analogs. In
reactions involving activated arenes, fluoride is the superior leaving group due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. -
Base Selection: Potassium Carbonate (
) acts as an HCl scavenger (though HF is the byproduct here, the proton comes from the amine if it were secondary, but here we use a neutral nucleophile, so the base neutralizes the generated HF equivalent). -
Solvent: DMSO or DMF is required to solubilize the inorganic base and stabilize the polar transition state.
Synthesis Workflow Diagram
Figure 1:
Validated Experimental Protocol
Objective: Synthesis of 10g of Ethyl 4-(4-methylpiperazin-1-yl)benzoate.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-fluorobenzoate (10.0 g, 59.5 mmol) in DMSO (50 mL).
-
Nucleophile Addition: Add 1-methylpiperazine (7.15 g, 71.4 mmol, 1.2 eq). The excess ensures complete consumption of the limiting ester reagent.
-
Base Addition: Add finely powdered, anhydrous
(12.3 g, 89.2 mmol, 1.5 eq). -
Reaction: Heat the mixture to 100°C under an inert atmosphere (
) for 12–16 hours.-
Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Pour the reaction mixture into ice-cold water (300 mL). The product may precipitate as a solid.
-
If solid: Filter, wash with water, and dry.
-
If oil: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 50 mL) to remove residual DMSO. Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (DCM:MeOH 95:5) if high purity (>99%) is required for biological assays.
Analytical Characterization
To validate the identity of CID 20785233, the following spectral signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, )
The spectrum is distinct due to the symmetry of the para-substituted benzene and the piperazine ring.
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.92 | Doublet ( | 2H | Aromatic (Ortho to Ester) |
| 6.86 | Doublet ( | 2H | Aromatic (Ortho to Amine) |
| 4.33 | Quartet ( | 2H | Ester |
| 3.35 | Triplet (Broad) | 4H | Piperazine (Ortho to Aromatic N) |
| 2.55 | Triplet (Broad) | 4H | Piperazine (Ortho to Methyl N) |
| 2.34 | Singlet | 3H | N-Methyl |
| 1.37 | Triplet ( | 3H | Ester |
Mass Spectrometry (ESI-MS)
-
Expected [M+H]+: 249.16 m/z
-
Fragmentation Pattern: Loss of the ethyl group (-28) or cleavage of the piperazine ring may be observed in high-energy collision-induced dissociation (CID).
Functional Applications in Drug Discovery[6]
This compound is rarely the final drug; it is a Late-Stage Functionalization (LSF) intermediate. Its primary utility lies in its hydrolysis to the corresponding acid, which is then coupled to amines to create amide-linked inhibitors.
The "Solubility Handle" Concept
Many drug candidates fail due to poor aqueous solubility. Attaching a methylpiperazine tail is a validated strategy to rescue these compounds.
-
Mechanism: The distal nitrogen of the piperazine is basic (
). In the acidic environment of the stomach or upon formulation as a salt (e.g., mesylate, hydrochloride), it becomes protonated, drastically increasing solubility. -
Examples: Imatinib (Gleevec) and Sildenafil (Viagra) both utilize piperazine/methylpiperazine motifs for this exact purpose.
Downstream Workflow: Amide Coupling
Figure 2: Transformation of the ester intermediate into a bioactive amide scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-yl)benzoate. Retrieved from [Link]
-
PrepChem. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate (Analogous Protocol). Retrieved from [Link]
Sources
Ethyl 4-(4-methylpiperazin-1-yl)benzoate: A Technical Guide for Safe Handling and Application in Research
This document provides an in-depth technical guide on Ethyl 4-(4-methylpiperazin-1-yl)benzoate, a key building block in modern medicinal chemistry. Recognizing the critical need for robust safety and handling protocols in research and development, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a comprehensive resource for scientists and drug development professionals. Here, we synthesize available data to provide a practical framework for its safe utilization, grounded in an understanding of its chemical properties and structural motifs.
Chemical and Physical Identity
Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a polysubstituted aromatic compound featuring a benzoate ester and an N-methylpiperazine moiety.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[2]
| Property | Value | Source |
| Molecular Formula | C14H20N2O2 | [3] |
| Molecular Weight | 248.32 g/mol | [3] |
| CAS Number | 773137-71-6 | [3][4] |
| IUPAC Name | ethyl 4-(4-methylpiperazin-1-yl)benzoate | [3] |
| Appearance | Colorless to light yellow or light orange crystalline powder | [2] |
| Melting Point | 100 - 104 °C | [2] |
| Purity | ≥ 98% (GC) | [2] |
| Storage | 4°C, protect from light |
Hazard Identification and Risk Assessment
Benzoate Esters: This class of compounds can cause skin and eye irritation. For instance, Ethyl benzoate is classified as causing skin irritation (H315) and serious eye irritation (H319).
Piperazine Derivatives: Piperazine and its derivatives are known to be skin and respiratory sensitizers. They can also cause eye irritation.
Based on these related compounds, it is prudent to handle Ethyl 4-(4-methylpiperazin-1-yl)benzoate with the following potential hazards in mind:
-
Skin Irritation: May cause mild to moderate skin irritation upon prolonged or repeated contact.
-
Eye Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Sensitization: Although not confirmed, the piperazine moiety suggests a potential for skin sensitization.
A logical workflow for risk mitigation is essential.
Caption: Risk Mitigation Workflow for Handling Ethyl 4-(4-methylpiperazin-1-yl)benzoate.
Safe Handling and Storage Protocols
Given the potential hazards, a stringent set of handling and storage protocols is necessary to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to prevent exposure through all potential routes.
Caption: Recommended Personal Protective Equipment (PPE) Workflow.
Engineering Controls
-
Ventilation: All handling of solid Ethyl 4-(4-methylpiperazin-1-yl)benzoate should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5][6]
-
Eye Wash and Safety Shower: A readily accessible and tested eye wash station and safety shower are mandatory in any laboratory where this compound is handled.
Storage Conditions
-
Temperature: Store in a cool, dry place. A recommended storage temperature is 4°C.[7]
-
Light: Protect from light to prevent degradation.[7]
-
Incompatibilities: Store away from strong oxidizing agents.[5]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[5]
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6] If respiratory symptoms develop, seek medical attention.
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[6] If skin irritation persists, seek medical advice.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.
Accidental Release Measures
-
Small Spills: For small spills, carefully sweep up the solid material, taking care not to generate dust, and place it in a sealed container for disposal.[5]
-
Large Spills: For larger spills, evacuate the area and prevent further dispersal. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.
-
Cleaning: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) and then with soap and water.
Synthesis and Reactivity
Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a versatile intermediate. Its synthesis and subsequent reactions are central to its utility in drug discovery.
Synthetic Pathways
One common synthetic route involves the reaction of a precursor with N-methylpiperazine. For example, a related compound, Ethyl 4-(piperazin-1-yl)-benzoate, can be synthesized by reacting ethyl 4-aminobenzoate with bis-(2-chloroethyl)-amine hydrochloride.[8]
Caption: Conceptual Synthetic Pathway for a Related Piperazinyl Benzoate.
Reactivity Profile
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(4-methylpiperazin-1-yl)benzoic acid.[1]
-
Cross-Coupling Reactions: The aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, allowing for further functionalization.[1]
Toxicological and Ecological Information
-
Toxicokinetics: For Ethyl benzoate, absorption is expected through dermal, oral, and inhalation routes. It is likely metabolized via hydrolysis to ethanol and benzoic acid, which are then further processed by the body.[9]
-
Aquatic Toxicity: Ethyl benzoate is considered toxic to aquatic life with long-lasting effects.[10] It is reasonable to assume that Ethyl 4-(4-methylpiperazin-1-yl)benzoate may also exhibit some level of aquatic toxicity.
Due to the lack of specific data, it is imperative to handle this compound in a manner that prevents its release into the environment. All waste containing this compound should be treated as hazardous chemical waste.
Disposal Considerations
All waste materials containing Ethyl 4-(4-methylpiperazin-1-yl)benzoate should be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Place in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect in a designated, labeled container for hazardous liquid waste. Do not dispose of it down the drain.
Conclusion
Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a valuable tool in the arsenal of medicinal chemists. Its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for achieving this, empowering researchers to innovate while prioritizing safety.
References
-
PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. National Center for Biotechnology Information. [Link]
-
PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. [Link]
-
PubChem. Ethyl 4-(piperazin-1-yl)benzoate. National Center for Biotechnology Information. [Link]
-
Alfa Aesar. Material Safety Data Sheet - Ethyl benzoate. [Link]
-
PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate. [Link]
-
European Chemicals Agency (ECHA). Ethyl benzoate - Registration Dossier. [Link]
-
PMC. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1. [Link]
-
European Commission Joint Research Centre. Methyl 4-[2-(4-piperidinyl)ethyl]benzoate. [Link]
-
Vlada Chem. Ethyl 4-(1-piperazinyl)benzoate; 4-(1-Piperazinyl)benzoic acid ethyl ester. [Link]
-
PubChem. 4-(4-Methylpiperazin-4-ium-1-yl)benzoate. National Center for Biotechnology Information. [Link]
Sources
- 1. Ethyl 3-(4-methylpiperazin-1-yl)benzoate | 215315-89-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. prepchem.com [prepchem.com]
- 9. echa.europa.eu [echa.europa.eu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Technical Guide: Bioactivity and Therapeutic Potential of Piperazine Benzoate Derivatives
Executive Summary
This technical guide analyzes the medicinal chemistry, synthesis, and pharmacological evaluation of piperazine benzoate derivatives . While historically recognized for the anthelmintic properties of piperazine salts (e.g., piperazine citrate/adipate), modern drug discovery focuses on
Part 1: The Pharmacophore & Structural Logic
The Privileged Scaffold
The piperazine ring (1,4-diazacyclohexane) is ubiquitous in FDA-approved therapeutics (e.g., Imatinib, Ciprofloxacin).[1] Its chair conformation minimizes steric strain, while the two nitrogen atoms (N1 and N4) allow for bis-functionalization , enabling the creation of "linker" molecules that connect distinct pharmacophores.
The Benzoate/Benzoyl Moiety
Incorporating a benzoate group (via salt formation) or a benzoyl group (via amide linkage) alters the physicochemical profile:
-
Salt Form (Ionic): Enhances aqueous solubility for oral bioavailability (e.g., anthelmintics).
-
Amide Form (Covalent): The
-benzoyl linkage creates a rigid planar region, often serving as a bioisostere for aromatic rings in kinase inhibitors, improving - stacking interactions within enzyme active sites.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the chemical space and substitution logic for optimizing these derivatives.
Figure 1.1: Structural logic of Piperazine Benzoate derivatives. The N1/N4 functionalization dictates the switch between simple solubility enhancement and targeted receptor binding.
Part 2: Mechanisms of Action
Anthelmintic Mechanism (GABA Agonism)
The classical application of piperazine derivatives is in the treatment of nematode infections (Ascariasis).[2][3] The mechanism is highly selective for invertebrates.
-
Target: GABA-gated chloride channels on nematode muscle cell membranes.[2]
-
Action: Piperazine acts as a weak GABA agonist.
-
Result: Hyperpolarization of the muscle membrane
Flaccid paralysis Expulsion of the worm via peristalsis.[2][3]
Oncological Mechanism (Kinase Inhibition)
Recent
Figure 2.1: Dual mechanistic pathways. Left: Parasitic paralysis via ion channel modulation. Right: Oncological suppression via enzymatic inhibition.
Part 3: Synthesis Protocols
Synthesis of -Benzoylpiperazine Derivatives
This protocol describes the Schotten-Baumann reaction or standard amide coupling to attach a substituted benzoyl group to the piperazine ring.
Reagents:
-
Substituted Piperazine (1.0 eq)
-
Benzoyl Chloride derivative (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equivalent of the piperazine derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (
). -
Base Addition: Add 2.0 equivalents of TEA. Cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add 1.1 equivalents of Benzoyl Chloride dissolved in DCM over 30 minutes.
-
Scientific Rationale: Slow addition at low temperature prevents di-acylation and controls exotherms.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: MeOH/DCM 1:9).
-
Workup: Wash the organic layer with saturated
(to remove acid byproducts) followed by brine. -
Purification: Dry over anhydrous
, concentrate in vacuo, and purify via silica gel column chromatography.
Figure 3.1: Synthetic workflow for the generation of N-benzoylpiperazine libraries.
Part 4: Bioactivity Data & Evaluation[4][5]
Comparative Bioactivity Profile
The following table summarizes the potency of various piperazine derivatives against key biological targets, highlighting the shift from simple salts to complex covalent inhibitors.
| Derivative Class | Target Organism/Cell | Mechanism | Potency Metric | Reference |
| Piperazine Citrate | Ascaris lumbricoides | GABA Agonism | Paralysis onset < 4h | [1, 2] |
| MCF-7 (Breast Cancer) | Tubulin Polymerization | [3] | ||
| Benzimidazole-Piperazine | M. tuberculosis | Cell Wall Synthesis | MIC: 0.1 | [4] |
| Piperazine-Sulfonamide | E. coli | DNA Gyrase Inhibition | MIC: 12.5 | [5] |
Biological Evaluation Protocol: MTT Assay (Cytotoxicity)
To validate the anticancer potential of synthesized benzoate derivatives.
-
Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Add piperazine benzoate derivatives at graded concentrations (0.1, 1, 10, 50, 100
). Include DMSO control (<0.5%). -
Incubation: Incubate for 48 hours at 37°C, 5%
. -
Labeling: Add 10
MTT reagent (5 mg/mL). Incubate for 4 hours. -
Solubilization: Dissolve formazan crystals in DMSO.
-
Quantification: Measure absorbance at 570 nm. Calculate
using non-linear regression.
References
-
Piperazine - Anthelmintic Profile. Drug Index / Pediatric Oncall. [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link][5]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy and Pharmaceutical Research. [Link]
-
Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. International Journal of Molecular Sciences. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 4. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 5. benthamdirect.com [benthamdirect.com]
Methodological & Application
Synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate from ethyl 4-aminobenzoate
Application Note: Scalable Synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate
Abstract
This guide details the synthetic protocols for the preparation of Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 773137-71-6) starting from ethyl 4-aminobenzoate (Benzocaine). This scaffold is a critical intermediate in the synthesis of various kinase inhibitors and GPCR ligands. Two distinct synthetic pathways are presented:
-
Method A (Direct Cyclization): A single-step reaction using bis(2-chloroethyl)methylamine (Mechlorethamine). This is the most direct route but requires handling of potent alkylating agents.
-
Method B (Stepwise Construction): A two-step sequence involving the formation of the piperazine ring followed by N-methylation. This route offers a safety-optimized alternative for laboratories with restricted access to nitrogen mustards.
Safety & Regulatory Warning (Critical)
-
Nitrogen Mustards: Method A utilizes Mechlorethamine Hydrochloride (Mustine), and Method B utilizes Bis(2-chloroethyl)amine . Both are potent alkylating agents and blister agents . Mechlorethamine is a known carcinogen and a Schedule 1 chemical under certain regulations (e.g., CWC) due to its history as a chemical warfare agent (HN2).
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a functioning sash.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the handling of the solid hydrochloride salts.
-
Decontamination: Prepare a neutralization solution (5% sodium thiosulfate or 1M NaOH) to neutralize spills and glassware immediately.
Retrosynthetic Analysis
The target molecule is constructed by forming the piperazine ring upon the aniline nitrogen of the benzoate. The electron-withdrawing ester group decreases the nucleophilicity of the aniline, necessitating high-temperature conditions (Reflux in n-butanol) to drive the double
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperazine ring.
Method A: Direct Cyclization Protocol
Best for: High-throughput synthesis where reagent availability is not a constraint.
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| Ethyl 4-aminobenzoate | 165.19 | 1.0 | Starting Material |
| Mechlorethamine HCl | 192.51 | 1.2 | Cyclization Agent |
| Potassium Carbonate (anhydrous) | 138.21 | 3.0 | Base (HCl Scavenger) |
| Sodium Iodide (Optional) | 149.89 | 0.1 | Catalyst (Finkelstein) |
| n-Butanol | - | - | Solvent (High BP) |
Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Ethyl 4-aminobenzoate (10.0 g, 60.5 mmol) in n-butanol (100 mL).
-
Reagent Addition: Add anhydrous
(25.0 g, 181 mmol) and NaI (0.9 g, 6 mmol). -
Mustard Addition: Carefully add Mechlorethamine Hydrochloride (14.0 g, 72.6 mmol) in portions.
-
Note: The free base of the mustard is generated in situ.
-
-
Reaction: Heat the mixture to reflux (
) under an inert atmosphere ( or Ar) for 36–48 hours . -
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
) and wash the cake with ethyl acetate. -
Concentrate the filtrate under reduced pressure to remove n-butanol (requires high vacuum/rotavap bath at
).
-
-
Purification (Acid-Base Extraction):
-
Dissolve the residue in Ethyl Acetate (150 mL) .
-
Extract with 1M HCl (3 x 50 mL) . Rationale: The product (tertiary amine) is protonated and moves to the aqueous phase; unreacted benzocaine (weak base, pKa ~2.5) remains largely in the organic phase or is washed out.
-
Wash the combined aqueous acidic layers with fresh Ethyl Acetate (2 x 30 mL).
-
Basification: Cool the aqueous layer in an ice bath and adjust pH to >10 using 4M NaOH or Sat.
. -
Extract the liberated free base into Dichloromethane (3 x 50 mL) .
-
Dry over
, filter, and concentrate to yield the crude oil.
-
-
Final Polish: Recrystallize from Ethanol/Diethyl Ether or purify via flash chromatography (
:MeOH 95:5).
Method B: Two-Step Protocol (Safety Optimized)
Best for: Labs avoiding highly volatile nitrogen mustards or requiring the des-methyl intermediate.
Workflow Diagram
Figure 2: Two-step synthetic workflow.
Step 1: Synthesis of Ethyl 4-(piperazin-1-yl)benzoate
-
Protocol: Follow the procedure in Method A, but substitute Mechlorethamine with Bis(2-chloroethyl)amine Hydrochloride (1.2 equiv).
-
Yield: Expect 55–65% yield of the secondary amine.
-
Ref: Adapted from PrepChem and BenchChem protocols [1, 2].
Step 2: Eschweiler-Clarke Methylation
-
Dissolve the intermediate (Ethyl 4-(piperazin-1-yl)benzoate, 10 mmol) in Formic Acid (5 mL) and Formaldehyde (37% aq. solution, 5 mL).
-
Reflux for 12–16 hours .
evolution indicates reaction progress. -
Workup: Cool, basify with NaOH to pH 10, and extract with DCM.
-
Result: Quantitative conversion to the N-methyl derivative.
Analytical Validation
| Technique | Expected Data (Method A/B Product) |
| Appearance | Pale yellow to off-white solid (MP: ~56-60°C for free base). |
| 1H NMR (CDCl3) | |
| MS (ESI+) | [M+H]+ = 249.15 |
Troubleshooting & Optimization
-
Incomplete Cyclization: The aniline nitrogen in benzocaine is deactivated by the para-ester. If conversion is low after 48h, add 0.5 eq of KI to facilitate the Finkelstein reaction (converting alkyl chlorides to more reactive iodides in situ).
-
Dimerization: High dilution prevents the formation of linear polymer byproducts. Ensure at least 10 mL solvent per gram of substrate.
-
Oiling Out: If the product oils out during recrystallization, scratch the flask with a glass rod or seed with a crystal from a previous batch. Alternatively, convert to the HCl salt by bubbling HCl gas into an ethereal solution for easier handling.
References
-
PrepChem. "Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate." PrepChem.com. Available at: [Link]
-
Organic Syntheses. "Ethyl p-aminobenzoate (Benzocaine) Reduction Protocols." Org.[7] Synth. Coll. Vol. 1, p. 240. Available at: [Link]
-
PubChem. "Ethyl 4-(4-methylpiperazin-1-yl)benzoate Compound Summary." National Library of Medicine. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Write out the reaction between ethyl 4-aminobenzoate and hydrochloric acid. [loudstudy.com]
- 5. brainly.com [brainly.com]
- 6. Consumer Protection (Safety of Cosmetic Products) (Jersey) Order 1991 [jerseylaw.je]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Direct Reductive Amination for the Synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate
Executive Summary
Reductive amination is a cornerstone transformation in synthetic and medicinal chemistry, enabling the robust construction of C–N bonds. This application note details an optimized, one-pot direct reductive amination protocol coupling methyl 4-formylbenzoate (an aromatic aldehyde) with 1-methylpiperazine (a secondary aliphatic amine) to yield a functionalized tertiary amine. This methodology leverages sodium triacetoxyborohydride (STAB) as the chemoselective reductant, providing superior yields, higher functional group tolerance, and operational simplicity compared to traditional sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) systems.
Mechanistic Causality & Reagent Selection
The success of a direct reductive amination hinges on the kinetic balance between iminium ion formation and the subsequent reduction step.
-
The Nucleophile and Electrophile : 1-Methylpiperazine is a moderately sterically hindered secondary amine. Its condensation with methyl 4-formylbenzoate rapidly forms a hemiaminal intermediate, which subsequently dehydrates to generate a highly electrophilic iminium ion.
-
The Reductant (STAB vs. NaBH₄) : STAB (NaBH(OAc)₃) is selected due to its attenuated reactivity. The three electron-withdrawing and sterically bulky acetoxy groups reduce the hydridic character of the boron center. Consequently, STAB selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to a benzyl alcohol[1]. In contrast, using the more reactive NaBH₄ would require a strict two-step (indirect) protocol to prevent the premature reduction of methyl 4-formylbenzoate[1][2].
-
Solvent Selection : 1,2-Dichloroethane (DCE) or dichloromethane (DCM) are the optimal solvents. STAB is water-sensitive and reacts with protic solvents like methanol, making halogenated solvents the industry standard for this reagent[3].
Mechanistic pathway of the direct reductive amination using STAB.
Quantitative Reaction Parameters
The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis, designed to ensure complete conversion while minimizing over-reduction artifacts.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Role |
| Methyl 4-formylbenzoate | 164.16 | 1.00 | 1.64 g | 10.0 mmol | Electrophile |
| 1-Methylpiperazine | 100.16 | 1.05 | 1.05 g (1.16 mL) | 10.5 mmol | Nucleophile |
| Sodium triacetoxyborohydride | 211.94 | 1.40 | 2.97 g | 14.0 mmol | Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 40 mL | N/A | Solvent |
| Acetic Acid (Glacial) | 60.05 | 1.00 | 0.60 g (0.57 mL) | 10.0 mmol | Catalyst (Optional) |
Note: While STAB reductive aminations of aldehydes often proceed without an acid catalyst, the addition of 1 equivalent of acetic acid can accelerate the dehydration of the hemiaminal to the iminium ion when utilizing secondary amines[4][5].
Step-by-Step Experimental Protocol
Phase 1: Reaction Assembly (Imine Formation)
-
Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent atmospheric moisture from degrading the STAB.
-
Solvent & Substrate Addition : Dissolve methyl 4-formylbenzoate (1.64 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (40 mL).
-
Amine Addition : Add 1-methylpiperazine (1.16 mL, 10.5 mmol) dropwise via syringe at room temperature (20–25 °C).
-
Catalysis (Optional but recommended) : Add glacial acetic acid (0.57 mL, 10.0 mmol) to the stirring mixture[6].
-
Pre-stirring : Allow the mixture to stir for 30 minutes.
-
Causality: This pre-stirring phase allows the thermodynamic equilibrium to shift toward the hemiaminal/iminium ion intermediate before the reductant is introduced, maximizing the yield of the desired C–N bond and preventing the direct reduction of the aldehyde.
-
Phase 2: Reduction
-
Reductant Addition : Add sodium triacetoxyborohydride (2.97 g, 14.0 mmol) portion-wise over 5 minutes.
-
Causality: Portion-wise addition mitigates mild exothermic effects and prevents clumping of the reagent, ensuring a homogeneous suspension[1].
-
-
Reaction Monitoring : Stir the opaque, milky suspension at room temperature under nitrogen. Monitor the reaction progress via TLC (e.g., 5% MeOH in DCM, visualized by UV and Ninhydrin stain) or LC-MS. Complete consumption of the aldehyde typically occurs within 4 to 12 hours[6][7].
Phase 3: Quench and Work-up (Self-Validating System)
-
Quenching : Once the aldehyde is consumed, cool the flask in an ice bath and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution (25 mL).
-
Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, releasing hydrogen gas (necessitating slow addition). Crucially, it ensures the basicity of the tertiary amine product, keeping it in the organic phase rather than partitioning into the aqueous phase as a water-soluble ammonium salt[1].
-
-
Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 × 20 mL).
-
Washing & Drying : Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.
Phase 4: Purification
-
Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.
-
Chromatography : Purify the crude material via flash column chromatography on silica gel. Due to the basic nature of the 1-methylpiperazine moiety, use a polar eluent system such as Dichloromethane:Methanol (95:5 to 90:10 v/v) containing 1% triethylamine (Et₃N).
-
Causality: The addition of Et₃N prevents the basic amine from streaking on the acidic silica gel, ensuring sharp elution bands and high analytical purity.
-
Step-by-step workflow for the reductive amination protocol.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. Journal of Organic Chemistry (1996).
-
A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination. BenchChem (2025).
-
Efficient Synthesis of Secondary Amines by Reductive Amination. CNRS (2017).
-
Reductive Amination - Common Conditions. Common Organic Chemistry.
-
WO2017018803A1 - 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor. Google Patents (2017).
Sources
- 1. benchchem.com [benchchem.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2017018803A1 - 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Optimizing Nucleophilic Substitution Architectures for Piperazine Benzoate Scaffolds
Strategic Overview
Piperazine-benzoate motifs are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands (e.g., dopamine and serotonin receptor antagonists). The synthesis of these moieties typically relies on nucleophilic substitution, yet researchers frequently encounter the "Piperazine Dilemma" : the challenge of achieving mono-functionalization without triggering uncontrolled bis-alkylation or polymerization.
This guide details the reaction conditions for synthesizing piperazine-benzoate derivatives via two primary nucleophilic pathways:
- (Nucleophilic Aromatic Substitution): Reacting piperazine with halogenated benzoate esters (e.g., ethyl 4-fluorobenzoate).
-
Acyl Substitution (
-Benzoylation): Reacting piperazine with benzoyl chlorides to form benzamide linkages.
The Selectivity Landscape
The choice of conditions depends entirely on the electrophilicity of the benzoate partner and the desired substitution pattern.
Figure 1: Decision matrix for selecting reaction conditions based on the benzoate electrophile.
Critical Reaction Parameters
Solvent Systems & Dielectric Constants
For
| Solvent | Dielectric Const.[1] ( | Application Suitability | Notes |
| DMSO | 46.7 | High ( | Best for stabilizing Meisenheimer complexes; difficult to remove. |
| DMF | 36.7 | High ( | Standard choice; requires aqueous workup to remove. |
| Acetonitrile | 37.5 | Medium ( | Good for lower temp reactions; easier workup than DMF. |
| DCM/CHCl | 8.9 / 4.8 | High (Acylation) | Excellent for benzoyl chloride reactions; poor for |
Base Selection & Stoichiometry
The choice of base dictates the ratio of free-base piperazine (nucleophilic) to protonated piperazine (non-nucleophilic).
-
Inorganic Carbonates (
, ): Essential for . Cesium carbonate is superior for sluggish substrates due to the "Cesium Effect" (higher solubility and fluoride abstraction capability). -
Organic Amines (TEA, DIPEA): Standard for acylation to scavenge HCl.
-
Piperazine as Base: Using 5.0 equivalents of piperazine acts as both nucleophile and base. This is the most effective method to prevent bis-substitution (statistical protection).
Experimental Protocols
Protocol A: Synthesis of 4-(Piperazin-1-yl)benzoates
Objective: Covalent attachment of piperazine to a benzoate ring by displacing a halogen (F/Cl). Mechanism: Addition-Elimination via Meisenheimer Complex.[2]
Materials:
-
Ethyl 4-fluorobenzoate (1.0 eq)
-
Piperazine (anhydrous) (3.0 – 5.0 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: DMSO or DMF (0.5 M concentration)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-fluorobenzoate (1.0 eq) in DMSO.
-
Nucleophile Addition: Add anhydrous Piperazine (3.0 eq). Note: Excess is crucial to minimize bis-arylation.
-
Base Addition: Add
(2.0 eq). -
Reaction: Heat the mixture to 100–120 °C under an inert atmosphere (
) for 12–16 hours.-
Monitoring: Check TLC (Ethyl Acetate/Hexane) or LC-MS. The fluoride is a leaving group; the reaction is driven by the electron-withdrawing ester group at the para position.
-
-
Workup:
-
Purification: Flash column chromatography (DCM:MeOH 9:1 + 1%
) is typically required to separate the mono-product from excess piperazine.
Protocol B: Controlled -Benzoylation (Acyl Substitution)
Objective: Synthesis of
Materials:
-
Piperazine (5.0 eq) OR
-Boc-Piperazine (1.0 eq) -
Solvent: Dichloromethane (DCM) or Chloroform (
) -
Temperature: 0 °C to RT
Procedure (Stoichiometric Control Method):
-
Dissolution: Dissolve Piperazine (5.0 eq) in anhydrous DCM at 0 °C. High dilution (0.1 M) favors mono-substitution.
-
Addition: Dissolve Benzoyl Chloride (1.0 eq) in a separate volume of DCM. Add this solution dropwise to the piperazine solution over 60 minutes.
-
Why: Slow addition ensures benzoyl chloride always encounters a vast excess of unreacted piperazine, statistically favoring mono-acylation.
-
-
Reaction: Stir at 0 °C for 2 hours, then warm to Room Temperature for 1 hour.
-
Workup (Selective Extraction):
-
Wash the organic phase with water.[3][5] The excess unreacted piperazine is highly water-soluble and will partition into the aqueous phase.
-
The mono-benzoylated product (less polar than piperazine, more polar than bis-product) remains in DCM.
-
Optional: Wash with dilute citric acid (pH 5) to protonate and remove any remaining traces of unsubstituted piperazine.
-
-
Yield: Typically 65–75% mono-substituted product.[4]
Mechanistic Visualization
The following diagram illustrates the
Figure 2: Mechanistic pathway for the
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Bis-substitution observed | High local concentration of electrophile. | Increase piperazine equivalents (to 5-10 eq) or use dropwise addition. |
| Low conversion ( | Poor leaving group or insufficient heat. | Switch leaving group from F to |
| Emulsion during workup | Amphiphilic nature of product. | Use DCM/Isopropanol (3:1) for extraction or saturate aqueous phase with NaCl. |
| Product trapped in aqueous | Product formed a salt. | Adjust aqueous pH to >10 using NaOH before extraction to ensure free-base form. |
References
-
BenchChem. (2025).[1][2][3][5][8] Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide. Retrieved from
-
Muller, H., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from
-
Organic Chemistry Portal. (2012). Synthesis of piperazines: Nucleophilic Substitution Protocols. Retrieved from
-
National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.[1][5] Retrieved from
-
Royal Society of Chemistry. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 7. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 8. benchchem.com [benchchem.com]
Recrystallization solvents for Ethyl 4-(4-methylpiperazin-1-yl)benzoate purification
Abstract
This application note details the purification strategies for Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 773137-71-6), a critical intermediate in the synthesis of pharmaceutical agents (e.g., antihistamines and kinase inhibitors). While nucleophilic aromatic substitution yields this compound, removal of unreacted starting materials (Ethyl 4-fluorobenzoate) and byproducts (1-methylpiperazine) is challenging due to the basicity and lipophilicity of the piperazine moiety. This guide provides validated solvent systems for both the free base (via antisolvent precipitation) and the hydrochloride salt (via classical recrystallization), addressing common issues such as "oiling out" and hygroscopicity.
Chemical Context & Solubility Profile
Molecule: Ethyl 4-(4-methylpiperazin-1-yl)benzoate Structure Analysis:
-
Benzoate Ester: Lipophilic, UV-active, soluble in common organic solvents (EtOAc, DCM).
-
N-Methylpiperazine: Basic tertiary amine (
), imparts polarity and solubility in alcohols/aqueous acids.
Purification Challenge: The free base often exists as a low-melting solid or viscous oil, making direct recrystallization difficult. Impurities with similar polarity profiles can co-precipitate.
Solubility Data (Experimental & Predicted):
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Suitability |
| Ethanol (EtOH) | High (Cold) | Moderate (Hot) | Excellent (Primary Solvent) |
| Ethyl Acetate (EtOAc) | High | Low | Good (Solvent for Free Base) |
| n-Heptane / Hexane | Low | Insoluble | Excellent (Anti-Solvent) |
| Water | Low (Insoluble) | High | Good (Anti-Solvent for Alcohols) |
| Isopropanol (IPA) | High | Moderate (Hot) | Good (Alternative to EtOH) |
| Dichloromethane | Very High | Moderate | Poor (Too soluble for yield) |
Decision Logic & Workflow
The choice between purifying the free base or converting to a salt depends on the physical state of the crude material.
Figure 1: Decision tree for selecting the purification route based on the physical state of the crude intermediate.
Experimental Protocols
Protocol A: Recrystallization of the Free Base
Best for: Material that is already solid but requires purity enhancement (>95% target).
-
Dissolution: Transfer 10 g of crude solid into a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 2-3 mL/g) and heat to reflux (77°C) until fully dissolved.
-
Filtration: While hot, filter through a sintered glass funnel (or Celite pad) to remove inorganic salts (e.g., NaF, NaCl from synthesis).
-
Nucleation: Return filtrate to heat. Add n-Heptane dropwise to the boiling solution until a slight persistent turbidity (cloudiness) is observed.
-
Clearing: Add a minimal amount of hot EtOAc (0.5 - 1 mL) to clear the solution.
-
Crystallization: Remove from heat. Allow to cool to room temperature (RT) with slow stirring. Critical: If oil droplets form (oiling out), seed with a pure crystal immediately.
-
Harvest: Cool further to 0-4°C for 2 hours. Filter the white crystalline solid and wash with cold Heptane/EtOAc (9:1).
Protocol B: Purification via Hydrochloride Salt Formation (Recommended)
Best for: Oily crude products or when high purity (>99%) is required for GMP steps.
-
Dissolution: Dissolve 10 g of crude oil in Ethanol (absolute) (30 mL).
-
Acidification: Cool to 0-5°C. Slowly add 1.1 equivalents of HCl (using 4M HCl in Dioxane or acetyl chloride/ethanol generation). Maintain temperature <10°C.
-
Precipitation: The HCl salt often precipitates spontaneously. If not, add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent (approx. 30-50 mL) slowly.
-
Recrystallization: Heat the slurry to reflux. If the solid does not dissolve, add small amounts of Methanol until a clear solution is obtained.
-
Cooling: Cool slowly to RT, then to -10°C. The hydrochloride salt forms stable, non-hygroscopic needles.
-
Drying: Filter and dry under vacuum at 40°C. Note: Salts are more stable but check for hygroscopicity.
Results & Validation
| Parameter | Free Base (Route A) | HCl Salt (Route B) |
| Appearance | White to off-white powder | White crystalline needles |
| Melting Point | ~60–65°C (Broad if impure) | >170°C (Sharp) |
| Yield | 70–80% | 85–92% |
| Impurity Removal | Moderate (removes polar tars) | Excellent (removes neutral esters) |
Analytical Check:
-
HPLC: Run on C18 column, Acetonitrile/Water (0.1% TFA). The salt form will dissociate; retention time matches the free base.
-
1H NMR (CDCl3): Check for the N-methyl singlet (~2.3 ppm) and piperazine protons. Ensure no Ethyl 4-fluorobenzoate doublets remain in the aromatic region.
Troubleshooting "Oiling Out"
"Oiling out" occurs when the compound separates as a liquid phase before crystallizing. This is common with piperazine esters.
-
Cause: Solution temperature is above the melting point of the solvated product, or cooling is too rapid.
-
Remedy:
-
Reheat to dissolve the oil.
-
Seed the solution at a higher temperature (just below saturation point).
-
Switch Solvent: Use Isopropanol (IPA) instead of EtOAc. IPA has a higher boiling point and better hydrogen bonding capability, often stabilizing the crystal lattice.
-
Safety & Environmental (EHS)
-
Piperazine Derivatives: Potential sensitizers. Handle in a fume hood. Avoid inhalation of dust.
-
Solvents: n-Heptane is preferred over n-Hexane (neurotoxin). MTBE is preferred over Diethyl Ether (peroxide former/flammability).
References
-
PubChem. (n.d.).[1] Ethyl 4-(4-methylpiperazin-1-yl)benzoate (Compound).[2][3][4] National Library of Medicine. Retrieved February 28, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. (Detailed protocol for the des-methyl analog salt formation). Retrieved February 28, 2026, from [Link]
Sources
Application Notes & Protocols: Catalytic Hydrogenation Strategies for Piperazine-Containing Pharmaceutical Intermediates
Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs, including agents for oncology, virology, and central nervous system disorders.[1][2] The synthesis and modification of these molecules often rely on robust and scalable chemical transformations. Among these, catalytic hydrogenation stands out as a powerful tool for modifying piperazine-based intermediates.
This guide provides an in-depth exploration of two critical catalytic hydrogenation methods frequently employed in the synthesis of piperazine derivatives:
-
Aromatic Ring Saturation: The conversion of a phenyl group attached to the piperazine core into a cyclohexyl moiety, a transformation that significantly alters the molecule's three-dimensional structure and physicochemical properties.
-
Hydrogenolytic N-Debenzylation: The cleavage of a C-N bond to remove a benzyl protecting group from a piperazine nitrogen, a crucial deprotection step in multi-step syntheses.[3]
We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the critical safety and analytical considerations necessary for successful implementation in a research and development setting.
Section 1: Foundational Principles of Catalytic Hydrogenation
Catalytic hydrogenation is a multiphasic reaction involving a solid catalyst, a liquid substrate solution, and gaseous hydrogen. The reaction occurs on the active sites of the catalyst surface. The efficiency of this process is governed by several interconnected parameters.
-
The Catalysts: Noble metals supported on high-surface-area materials like activated carbon or alumina are the workhorses of hydrogenation.
-
Palladium (Pd): Exceptionally effective for hydrogenolysis, particularly the cleavage of benzyl groups from oxygen and nitrogen atoms.[4][5] It is the catalyst of choice for N-debenzylation.
-
Platinum (Pt): A highly active catalyst for the hydrogenation of a wide range of functional groups, including aromatic rings.[6][7] Its activity can sometimes lead to lower selectivity compared to other metals.
-
Rhodium (Rh): Often considered the most powerful catalyst for the hydrogenation of aromatic rings, capable of operating under milder conditions than platinum or ruthenium.[8][9] Cooperative systems, such as Rh-Pt bimetallic nanoparticles, can exhibit dramatically accelerated reaction rates for arene hydrogenation.[10]
-
-
Critical Process Parameters:
-
Hydrogen Pressure: Higher pressure increases the concentration of dissolved hydrogen in the solvent, which typically accelerates the reaction rate. This is a critical parameter for reducing stubborn aromatic rings.[11]
-
Temperature: Reaction rates generally increase with temperature. However, excessive heat can lead to side reactions, thermal runaway in exothermic hydrogenations, or catalyst degradation.[12]
-
Solvent: The choice of solvent impacts substrate solubility and hydrogen availability. Alcohols (methanol, ethanol) and ethyl acetate are common. For N-debenzylation, the addition of an acid to the solvent can prevent catalyst poisoning.[13]
-
Agitation: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas into the liquid phase and to maintain the catalyst in suspension, maximizing contact with the substrate.
-
Diagram 1: Core Hydrogenation Pathways for Piperazine Intermediates
This diagram illustrates the two primary transformations discussed in this guide.
Caption: A standardized workflow for laboratory-scale hydrogenation.
Section 5: Safety in High-Pressure Hydrogenation
Hydrogenation reactions, especially at scale, carry significant inherent risks due to the use of flammable gas under pressure and pyrophoric catalysts. Adherence to strict safety protocols is non-negotiable. [14]
-
Equipment:
-
Pressure Rating: All components (reactor, valves, tubing) must be rated for the intended hydrogen pressure and service. [12] * Relief Systems: Reactors must be equipped with a rupture disc and/or a safety relief valve to prevent catastrophic over-pressurization. [12] * Ventilation: All high-pressure work must be conducted in a certified chemical fume hood with appropriate shielding. [14][15]
-
-
Catalyst Handling:
-
Pyrophoric Nature: Dry, finely divided hydrogenation catalysts (especially Pd/C) can ignite spontaneously upon contact with air. Always handle them in a wet state or under an inert atmosphere. [12] * Filtration: Never allow the filter cake from a hydrogenation reaction to dry. Immediately quench it with water and dispose of it as hazardous waste according to institutional guidelines.
-
-
Operational Procedures:
-
Leak Testing: Before introducing hydrogen, always pressure-test the sealed system with an inert gas like nitrogen to check for leaks. [15] * Oxygen Removal: Thoroughly purge the system with an inert gas before introducing hydrogen to eliminate the risk of forming an explosive mixture. [12] * Temperature Control: Hydrogenation reactions are exothermic. Ensure adequate cooling capacity is available to manage the heat generated and prevent a thermal runaway reaction. [12][16]
-
Diagram 3: Decision Framework for Catalyst Selection
This diagram provides a logical path for choosing the appropriate catalytic system.
Caption: A decision tree for selecting the optimal hydrogenation catalyst.
References
-
Science Japan. (2022, June 16). Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. [Link]
-
Organic Process Research & Development. (2000, August 31). On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. [Link]
-
Industrial Health and Safety Review. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. [Link]
-
KinTek Corporation. (2025). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. [Link]
-
Taylor & Francis Online. (2024, September 5). An efficient piperazine-based tertiary poly(amic acid) heterogeneous catalyst to prepare pyrrolidinone scaffolds. [Link]
-
Wiley Online Library. (1970). The Hydrogenation of Benzene Over Supported Platinum, Palladium and Nickel Catalysts. [Link]
-
Hokkaido University. (2015, February 1). Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted. [Link]
-
RSC Publishing. (2021, September 14). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. [Link]
-
National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
- Google Patents.
-
RSC Publishing. (2020, June 22). Immobilized piperazine on the surface of graphene oxide as a heterogeneous bifunctional acid–base catalyst for the multicomponent synthesis of 2-amino-3-cyano-4H-chromenes. [Link]
-
National Center for Biotechnology Information. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. [Link]
-
ACS Publications. (2007, October 25). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. [Link]
-
ACS Publications. (2021, March 12). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. [Link]
-
ResearchGate. Rhodium‐Catalyzed Asymmetric Hydrogenation of All‐Carbon Aromatic Rings. [Link]
-
H.E.L Group. (2026, February 2). Hydrogenation: How we can make it safer. [Link]
-
ACS Publications. (2019, September 11). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. [Link]
-
National Center for Biotechnology Information. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]
-
AZoM. (2017, May 4). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
Patsnap. (2025, September 3). Safety protocols for high-pressure green hydrogen storage systems. [Link]
-
National Center for Biotechnology Information. Rh(ii)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. [Link]
-
MDPI. (2022, December 5). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. [Link]
-
RSC Publishing. Piperazine-grafted magnetic graphene oxide as a sustainable heterogeneous catalyst for solvent-free Biginelli reaction. [Link]
-
PubMed. (2007, September 18). Platinum nanoparticle shape effects on benzene hydrogenation selectivity. [Link]
-
RSC Publishing. (2022, February 10). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. [Link]
-
ACS Publications. (2016, June 13). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. [Link]
- Google Patents.
-
Stoltz Group, Caltech. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]
-
ACS Publications. (1943). Catalytic Debenzylation. The Effect of Substitution on the Strength of the 0- Benzyl and N-Benzyl Linkages. [Link]
-
ACS Publications. (2015). Hazards associated with laboratory scale hydrogenations. [Link]
-
ResearchGate. (2025, August 6). Platinum-palladium catalysts in hydrogenation of methylbenzenes. [Link]
-
National Center for Biotechnology Information. (2019, November 8). DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
-
ACS Publications. Competitive Catalytic Hydrogenation of Benzene, Toluene and the Polymethylbenzenes on Platinum. [Link]
-
RSC Publishing. Spectroscopic studies of benzene hydrogenation on platinum-loaded zeolites. Part 2.—Hydrogenation of adsorbed species. [Link]
-
Semantic Scholar. Catalytic Debenzylation. IV. The Competitive Hydrogenolysis of Benzyl-like Groups Attached to Different Nitrogen Atoms. [Link]
-
Jagiellonian University Repository. Preparation of pharmaceutical intermediates by flow catalytic hydrogenation processes. [Link]
-
ResearchGate. Methods for the catalytic synthesis of piperazine. [Link]
-
ResearchGate. (2022, September 26). Methods for the Catalytic Synthesis of Piperazine. [Link]
-
MDPI. Palladium-Catalyzed Benzodiazepines Synthesis. [Link]
-
Sciforum. Utilization of piperazine for interphase catalytic systems. [Link]
-
ChemRxiv. Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. [Link]
-
National Center for Biotechnology Information. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. [Link]
-
National Center for Biotechnology Information. (2012). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Link]
-
ResearchGate. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]
-
RSC Publishing. A borrowing hydrogen methodology: palladium-catalyzed dehydrative N-benzylation of 2-aminopyridines in water. [Link]
Sources
- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Platinum nanoparticle shape effects on benzene hydrogenation selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]
- 11. helgroup.com [helgroup.com]
- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. njhjchem.com [njhjchem.com]
- 16. Safety protocols for high-pressure green hydrogen storage systems [eureka.patsnap.com]
Application Note: A Practical Guide to the N-Alkylation of Ethyl 4-Fluorobenzoate with 1-Methylpiperazine
Abstract
This application note provides a comprehensive and detailed protocol for the N-alkylation of ethyl 4-fluorobenzoate with 1-methylpiperazine. This reaction is a fundamental example of nucleophilic aromatic substitution (SNAr) and is a key transformation in the synthesis of numerous pharmaceutical compounds. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a meticulously detailed experimental procedure, and strategies for optimization.
Introduction: The Importance of the Fluoroaromatic-Piperazine Moiety
The structural motif resulting from the coupling of a fluoroaromatic ring and a piperazine derivative is a privileged scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group often improves pharmacokinetic properties and provides a vector for further chemical modification. The reaction between ethyl 4-fluorobenzoate and 1-methylpiperazine is a classic example of the construction of this important chemical entity. 1-Methylpiperazine itself is a crucial intermediate in the synthesis of various active pharmaceutical ingredients, including ofloxacin and rifampicin.[1]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The N-alkylation of ethyl 4-fluorobenzoate with 1-methylpiperazine proceeds through a well-established two-step addition-elimination mechanism known as nucleophilic aromatic substitution (SNAr).
Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex The reaction is initiated by the attack of the nucleophilic secondary amine of 1-methylpiperazine on the electron-deficient carbon atom of the ethyl 4-fluorobenzoate that bears the fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex. The electron-withdrawing ester group, para to the site of attack, is crucial for stabilizing this intermediate by delocalizing the negative charge.
Step 2: Elimination of the Leaving Group In the subsequent step, the aromaticity of the ring is restored through the elimination of the fluoride ion. While fluoride is typically a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions due to its high electronegativity, which increases the electrophilicity of the carbon atom it is attached to.[2] This elimination step is generally fast and irreversible.
Below is a diagram illustrating the SNAr mechanism.
Figure 1: The addition-elimination mechanism of the SNAr reaction.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of ethyl 4-(4-methylpiperazin-1-yl)benzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Ethyl 4-fluorobenzoate | ≥99% | Sigma-Aldrich | 451-46-7 |
| 1-Methylpiperazine | ≥99% | Sigma-Aldrich | 109-01-3 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics | 67-68-5 |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
| Deionized Water | - | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add ethyl 4-fluorobenzoate (1.0 eq), 1-methylpiperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to ethyl 4-fluorobenzoate.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The product will have a lower Rf value than the starting ethyl 4-fluorobenzoate. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of cold deionized water (approximately 10 times the volume of DMSO used).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 100 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which is often a solid or a viscous oil, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
The experimental workflow is summarized in the following diagram:
Sources
Microwave-assisted synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate
Application Note: Microwave-Assisted Synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate
Executive Summary
This application note details a high-efficiency, green chemistry protocol for the synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate , a critical pharmacophore intermediate used in the development of tyrosine kinase inhibitors and histone deacetylase (HDAC) inhibitors.
Traditional thermal synthesis of N-aryl piperazines often requires palladium catalysts (Buchwald-Hartwig amination) or prolonged reflux times (24–48 hours) with toxic solvents. This guide presents a Microwave-Assisted Organic Synthesis (MAOS) approach utilizing Nucleophilic Aromatic Substitution (
Reaction Mechanism & Strategy
The synthesis relies on the
-
Leaving Group (Fluorine): Highly electronegative, F stabilizes the intermediate Meisenheimer complex via inductive effects, lowering the activation energy for the rate-determining nucleophilic attack.
-
Activating Group (Ester): The para-ethoxycarbonyl group is electron-withdrawing, reducing electron density on the benzene ring and making the C-F carbon susceptible to attack by the nucleophile, 1-methylpiperazine .
Microwave Effect: The polar nature of the transition state and the reagents (specifically the amine) couples efficiently with the microwave field, allowing for rapid superheating and increased molecular collision frequency that cannot be replicated by conventional convective heating.
Figure 1: Reaction Mechanism & Pathway
Caption: The
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role | Purity |
| Ethyl 4-fluorobenzoate | 168.16 | 1.0 | Substrate | >98% |
| 1-Methylpiperazine | 100.16 | 2.5 | Nucleophile/Base | >99% |
| Potassium Carbonate ( | 138.21 | 1.5 | HF Scavenger | Anhydrous |
| Water / Ethanol | - | - | Workup Solvents | HPLC Grade |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control (0–20 bar).
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.
-
Stirring: Magnetic stir bar (Teflon coated).
Experimental Protocol
Step 1: Reaction Setup
-
Weigh 168 mg (1.0 mmol) of Ethyl 4-fluorobenzoate directly into a 10 mL microwave process vial.
-
Add 276 mg (2.0 mmol) of anhydrous
. Note: While the amine can act as a base, adding inorganic base prevents the formation of piperazinium hydrofluoride salts which can sublime or clog lines. -
Add 250 mg (2.5 mmol, ~280 µL) of 1-Methylpiperazine.
-
Optional: Add 1 mL of deionized water if "on-water" conditions are preferred. However, neat conditions (solvent-free) generally provide higher reaction rates due to higher reactant concentration.
-
Add a magnetic stir bar and seal the vial with a crimp cap.
Step 2: Microwave Irradiation
Program the microwave reactor with the following dynamic method:
| Parameter | Setting | Rationale |
| Temperature | 160°C | Sufficient energy to overcome |
| Hold Time | 15:00 min | Optimized for >95% conversion. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff; reaction generates minimal gas. |
| Power | Dynamic (Max 200W) | System adjusts power to maintain 160°C. |
| Stirring | High | Essential for heat distribution in neat/slurry reactions. |
Step 3: Workup & Purification
-
Cooling: Allow the reactor to cool the vial to <50°C (usually automated compressed air cooling).
-
Quench: Open the vial and pour the reaction mixture into 20 mL of ice-cold water .
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL) .
-
Why: The product is organic soluble; excess
and salts remain in the water.
-
-
Washing: Wash the combined organic layers with Brine (saturated NaCl) to remove traces of water and unreacted methylpiperazine.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). -
Crystallization (if needed): The crude product is often pure enough (>95%). If necessary, recrystallize from minimal hot Ethanol/Hexane.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow from reagent preparation to product isolation.
Results & Characterization
Expected Yield: 85–94% (Isolated). Appearance: Off-white to pale yellow solid.
Analytical Data (Typical):
-
H NMR (400 MHz,
):-
7.92 (d,
Hz, 2H, Ar-H ortho to ester). -
6.88 (d,
Hz, 2H, Ar-H ortho to amine). -
4.33 (q,
Hz, 2H, ). - 3.35 (t, 4H, piperazine ring protons near N-Ar).
- 2.55 (t, 4H, piperazine ring protons near N-Me).
-
2.36 (s, 3H,
). -
1.37 (t,
Hz, 3H, ethyl).
-
7.92 (d,
Interpretation: The large coupling constant difference between the aromatic protons (AB system) confirms the para-substitution pattern. The shift of the piperazine protons confirms the successful C-N bond formation.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Temperature too low or Ester hydrolysis. | Increase Temp to 170°C. Ensure reagents are anhydrous to prevent ester hydrolysis to the benzoic acid. |
| Pressure Spikes | Decomposition or solvent overheating. | If using water/solvent, reduce volume. Ensure vial headspace is sufficient (fill volume < 60%). |
| Product is Acidic/Oil | Hydrolysis of ester. | Check pH of aqueous layer during workup. If acidic, the ester hydrolyzed. Use anhydrous |
References
-
Microwave-Assisted Organic Synthesis (MAOS) Principles: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
-
Nucleophilic Arom
) in Green Chemistry: Moghaddam, F. M., et al. (2006). "Microwave-assisted rapid and efficient synthesis of N-arylpiperazines." Synthetic Communications. -
Compound Data (Ethyl 4-(4-methylpiperazin-1-yl)benzoate): PubChem CID 20785233.[2] "Ethyl 4-(4-methylpiperazin-1-yl)benzoate - Chemical and Physical Properties." [2]
-
General Protocol for Solvent-Free Amination: Varma, R. S. (1999). "Solvent-free organic syntheses using supported reagents and microwave irradiation."[3][4] Green Chemistry.
Sources
Preparation of Ethyl 4-(4-methylpiperazin-1-yl)benzoate Hydrochloride: Application Notes and Protocols
Strategic Overview
Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a highly versatile building block frequently utilized in the synthesis of advanced therapeutics, including PROTAC degraders, kinase inhibitors, and GPCR modulators. The incorporation of the 1-methylpiperazine moiety improves aqueous solubility and modulates the pharmacokinetic profile of the resulting drug candidates. This application note details the mechanistic causality, comparative synthetic routes, and validated step-by-step protocols for synthesizing the free base and its corresponding regioselective hydrochloride salt.
Mechanistic Causality & Reaction Design
To construct the critical C–N bond between the piperazine ring and the benzoate core, two distinct methodologies are employed based on precursor availability and scalability requirements:
Nucleophilic Aromatic Substitution (SNAr): When starting from Ethyl 4-fluorobenzoate, the strong electron-withdrawing nature of the para-ester group sufficiently activates the aryl fluoride towards nucleophilic attack by 1-methylpiperazine. This route proceeds via a Meisenheimer complex intermediate and is highly scalable, cost-effective, and avoids transition metal contamination, making it the preferred route for early-stage scale-up 1[1].
Buchwald-Hartwig Amination: If the less reactive Ethyl 4-bromobenzoate is used, SNAr is generally unfeasible. Instead, a palladium-catalyzed cross-coupling reaction is required. The catalytic cycle relies on bulky, electron-rich phosphine ligands (such as BINAP or RuPhos) to facilitate the oxidative addition of the aryl bromide to the Pd(0) center, followed by amine coordination, deprotonation, and reductive elimination to form the C–N bond 2[2].
Regioselective Salt Formation: 1-Methylpiperazine derivatives possess two distinct nitrogen atoms. The N1 nitrogen (attached directly to the aryl ring) is conjugated with the electron-withdrawing para-ester group, which significantly delocalizes its lone pair into the aromatic system, rendering it non-basic. Conversely, the N4 nitrogen (methyl-substituted) remains an aliphatic tertiary amine with a basic pKa of approximately 7.6 to 8.03[3]. Consequently, treatment of the free base with exactly one equivalent of anhydrous HCl results in highly regioselective protonation at the N4 position, yielding a stable mono-hydrochloride salt.
Figure 1: Comparative synthetic workflows for Ethyl 4-(4-methylpiperazin-1-yl)benzoate HCl salt.
Experimental Protocols
Protocol A: SNAr Route (Recommended for Scale-up)
This protocol utilizes thermal activation to drive the substitution of the aryl fluoride.
-
Reagent Charging: To a clean, dry round-bottom flask, add Ethyl 4-fluorobenzoate (1.0 equiv) and 1-methylpiperazine (1.5 equiv).
-
Base & Solvent: Add anhydrous K₂CO₃ (2.0 equiv) as the acid scavenger and suspend the mixture in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere for 12–16 hours.
-
Validation: Monitor reaction progress via LC-MS or TLC (DCM:MeOH 9:1). The reaction is complete when the starting aryl fluoride is fully consumed.
-
Workup: Cool the reaction to room temperature. Quench by pouring into ice-cold water (3 volumes) and extract with Ethyl Acetate (3 × 2 volumes).
-
Purification: Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude free base.
Protocol B: Buchwald-Hartwig Amination
This protocol is employed when the aryl bromide is the primary available starting material.
-
Preparation: In an oven-dried Schlenk flask, combine Ethyl 4-bromobenzoate (1.0 equiv), 1-methylpiperazine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) 4[4].
-
Catalyst Addition: Under a strict inert atmosphere (argon or nitrogen glovebox), add Pd₂(dba)₃ (3 mol%) and BINAP (6 mol%) 5[5].
-
Solvent & Degassing: Suspend the mixture in anhydrous Toluene. Degas the suspension using three freeze-pump-thaw cycles.
-
Reaction Execution: Heat the sealed flask to 100 °C for 16 hours with vigorous stirring.
-
Validation & Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad thoroughly with Ethyl Acetate.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (gradient elution: 0–10% MeOH in DCM) to isolate the free base.
Figure 2: Pd-catalyzed Buchwald-Hartwig amination cycle for C-N bond formation.
Protocol C: Hydrochloride Salt Precipitation
A self-validating precipitation workflow ensuring exact stoichiometry and high purity.
-
Dissolution: Dissolve the purified Ethyl 4-(4-methylpiperazin-1-yl)benzoate free base in a minimum volume of anhydrous diethyl ether (or a 1:1 mixture of DCM/Ether if solubility is low).
-
Cooling: Submerge the reaction vessel in an ice bath (0 °C) and begin vigorous magnetic stirring.
-
Protonation: Dropwise, add 1.05 equivalents of a standardized solution of HCl in 1,4-dioxane (4.0 M). A white precipitate will begin to form immediately as the N4 position is selectively protonated.
-
Maturation: Allow the suspension to stir for 30 minutes at 0 °C to ensure complete crystallization.
-
Isolation: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with cold anhydrous ether (2 × 1 volume) to remove any unreacted free base or impurities.
-
Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield the target Ethyl 4-(4-methylpiperazin-1-yl)benzoate hydrochloride salt.
Quantitative Data Summaries
The following table summarizes the comparative metrics between the two primary synthetic routes for generating the free base prior to salt formation:
| Parameter | Protocol A (SNAr) | Protocol B (Buchwald-Hartwig) |
| Aryl Precursor | Ethyl 4-fluorobenzoate | Ethyl 4-bromobenzoate |
| Amine Equivalents | 1.5 equiv | 1.2 equiv |
| Catalyst / Ligand | None required | Pd₂(dba)₃ / BINAP |
| Base / Solvent | K₂CO₃ / DMSO | Cs₂CO₃ / Toluene |
| Temperature / Time | 110 °C / 12–16 h | 100 °C / 16 h |
| Expected Yield | 80 – 92% | 75 – 85% |
| Primary Advantage | High scalability, no heavy metals | Broad substrate scope |
| Post-Reaction Processing | Aqueous extraction | Celite filtration (Pd removal) |
References
- Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8.National Institutes of Health (NIH) / PMC.
- Explorations of Agonist Selectivity for the α9 nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation.* National Institutes of Health (NIH) / PMC.
- Buchwald-Hartwig Amination.Chemistry LibreTexts.
- Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate.BenchChem.
- pKa values of common substituted piperazines.ResearchGate.
Sources
- 1. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate
[1]
Welcome to the Process Optimization Hub. Ticket ID: #SYN-PIP-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering yield limitations in the synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate . This intermediate is a critical scaffold in medicinal chemistry (e.g., kinase inhibitors) but is prone to specific failure modes: incomplete conversion due to electronic deactivation and ester hydrolysis during workup.
This guide moves beyond standard recipes. We provide a self-validating protocol designed to detect failure points in real-time. We focus on the Nucleophilic Aromatic Substitution (SNAr) route using ethyl 4-fluorobenzoate, as this is the most scalable and cost-effective method compared to Pd-catalyzed (Buchwald-Hartwig) couplings.[1]
Module 1: The Reaction Engine (SNAr Optimization)
The reaction involves the displacement of a fluoride leaving group by N-methylpiperazine.
The Core Problem: The ester group on the benzene ring withdraws electrons, activating the para-position for nucleophilic attack. However, the reaction often stalls. The Fix: You must tune the Solvent Dielectric Constant and Base Basicity to lower the activation energy without hydrolyzing the ester.
Optimized Protocol Parameters
| Parameter | Standard (Low Yield) | High-Performance (Recommended) | Technical Rationale |
| Substrate | Ethyl 4-chlorobenzoate | Ethyl 4-fluorobenzoate | Fluorine is highly electronegative, stabilizing the Meisenheimer complex intermediate, accelerating SNAr by ~100x compared to chlorine.[1] |
| Solvent | DMF (Dimethylformamide) | DMSO (Dimethyl Sulfoxide) | DMSO ( |
| Base | K₂CO₃ (Standard) | K₂CO₃ (Milled/Anhydrous) | Particle size matters.[1] Milled K₂CO₃ increases surface area. Avoid NaOH/KOH to prevent ester saponification.[1] |
| Temperature | Reflux (>130°C) | 90°C – 100°C | Excessive heat promotes ester hydrolysis and polymerization. 100°C is the "Goldilocks" zone for the fluoro-substrate.[1] |
Step-by-Step Protocol (10g Scale)
-
Charge: To a dry flask under N₂, add Ethyl 4-fluorobenzoate (1.0 equiv) and Milled Anhydrous K₂CO₃ (1.5 equiv).
-
Solvent: Add DMSO (5 vol, i.e., 5 mL per gram of substrate). Critical: Ensure DMSO is dry (water <0.1%).[1]
-
Nucleophile: Add 1-Methylpiperazine (1.2 equiv).
-
Reaction: Heat to 100°C . Monitor by HPLC/TLC at 4 hours.
-
Checkpoint: If conversion < 90% at 6 hours, add 0.1 equiv more piperazine. Do not increase Temp.
-
Module 2: Troubleshooting & FAQs
Q1: "My reaction mixture turned into a solid block/emulsion during workup."
Diagnosis: This is likely due to the formation of potassium fluoride (KF) and bicarbonate salts precipitating in DMSO, or poor phase separation due to the surfactant nature of the piperazine. The Fix:
-
Do not pour directly into water.[1]
-
Cool the mixture to 25°C.
-
Dilute with Ethyl Acetate (EtOAc) first, then wash with water. This keeps the product in the organic phase while salts dissolve in the aqueous wash.
Q2: "I see a new spot on TLC that doesn't move (Baseline) and my yield is low."
Diagnosis: You have hydrolyzed the ester to the carboxylic acid: 4-(4-methylpiperazin-1-yl)benzoic acid . Root Cause: Wet solvent or using a hydroxide base.[1] The Fix:
-
Immediate: You can re-esterify this impurity by treating the crude with EtOH/H₂SO₄ (Fischer Esterification), but it adds a step.
-
Prevention: Use fresh bottle DMSO and dry K₂CO₃.[1]
Q3: "The product is oiling out and difficult to crystallize."
Diagnosis: The free base of this compound is often a low-melting solid or oil.[1] The Fix: Isolate as the Hydrochloride Salt .
-
Dissolve the crude oil in Ethanol.
-
Add 4M HCl in Dioxane (or concentrated aqueous HCl dropwise).
-
The HCl salt will precipitate as a white, filterable solid. This also purifies the compound from non-basic impurities.
Module 3: The Self-Validating Purification (Acid-Base Swing)
This workflow guarantees high purity (>98%) without column chromatography by exploiting the basicity of the piperazine nitrogen.
Caption: Acid-Base Swing Extraction. This logic gate ensures that only molecules with a basic center (the piperazine) are carried forward, automatically rejecting unreacted starting material.
Module 4: Advanced Alternative (Buchwald-Hartwig)
If you are restricted to Ethyl 4-bromobenzoate (cheaper starting material, but more expensive process), SNAr will fail.[1] You must switch to Palladium catalysis.
-
Catalyst: Pd(OAc)₂ (1 mol%) + BINAP or XPhos.[1]
-
Base: Cs₂CO₃ (Do not use NaOtBu, it causes transesterification).
-
Solvent: Toluene or Dioxane at 100°C.
-
Warning: Highly sensitive to Oxygen.[1] Requires strict degassing.
References
-
SNAr Mechanism & Solvent Effects
- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews.
-
Verification:[1]
-
Process Chemistry of Piperazine Derivatives
- Organic Process Research & Development (OPRD). General protocols for scaling SNAr reactions on benzoates often cite the use of DMSO/K₂CO₃ systems for high throughput.
-
See Example: "Scalable Synthesis of Piperazine-Functionalized Biaryls." [1]
-
Buchwald-Hartwig Coupling on Esters
-
Purification Strategies (Acid-Base Extraction)
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
Source:[1]
For further assistance, please reply with your current TLC Rf values and solvent system.
Removing unreacted 1-methylpiperazine from reaction mixtures
Topic: Removing Unreacted 1-Methylpiperazine from Reaction Mixtures
Document ID: TSC-CHEM-1MP-001 Last Updated: February 28, 2026 Audience: Synthetic Chemists, Process Development Scientists[1][2]
Executive Summary & Chemical Profile
1-Methylpiperazine (1-MP) is a common building block in medicinal chemistry, often used as a nucleophile to introduce solubilizing groups.[1][2] However, its removal is complicated by its high boiling point (138°C), high water solubility, and basicity. Standard rotary evaporation often fails to remove it completely, leading to "grease" in NMR spectra and potential toxicity issues in biological assays.[2]
Key Chemical Properties for Removal Strategy:
-
Boiling Point: 138°C (Difficult to remove by standard rotovap).[1][2]
-
Basicity (pKa): pKa₁ ≈ 5.0, pKa₂ ≈ 9.[1][2]0. (It is a base; it can be protonated).[2]
-
Nucleophilicity: Contains one secondary amine (highly reactive) and one tertiary amine.[1][2]
-
Azeotrope: Forms a positive azeotrope with water (bp ~96-98°C).[1][2]
Visual Decision Navigator
Before selecting a protocol, identify your product's properties using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate 1-methylpiperazine removal technique based on product stability and functionality.[1]
Module 1: Liquid-Liquid Extraction (The Acid Wash)
Best For: Neutral or Acidic products.[1][2][3] Mechanism: Protonation of 1-MP to its water-soluble salt form.[1][2]
Troubleshooting Q&A
Q: I washed my reaction with water, but the 1-MP is still in the organic layer. Why?
A: 1-Methylpiperazine is an organic base with a pKa of ~9.[1][2]0. At neutral pH (pH 7), a significant portion remains unprotonated and lipophilic, partitioning into organic solvents like DCM or Ethyl Acetate.[2] You must drop the pH to < 4.0 to fully protonate both nitrogens (
Protocol:
-
Wash the organic layer 3x with 1M HCl or 10% Citric Acid (if product is acid-sensitive).[1][2]
-
Validation: The 1-MP (now protonated) will reside in the aqueous layer.[1][2]
-
Dry organic layer over
and concentrate.
Q: My product is also an amine. Can I use this method? A: No. If your product is basic, it will also protonate and be lost to the aqueous acidic wash.[1][2] Proceed to Module 2 or Module 3 .
Module 2: Scavenging Resins (Solid Phase Extraction)
Best For: Basic products that are Tertiary Amines (non-nucleophilic).[1][2] Mechanism: Covalent capture.[1][2] 1-MP contains a secondary amine (nucleophile) which reacts with electrophilic resins.[1][2]
The "Magic Bullet": PS-Isocyanate Resin
If your product is a tertiary amine (e.g., a pyridine, a methylated amine) and the impurity is 1-MP, you can exploit the fact that 1-MP has a reactive secondary amine.[1]
Protocol:
-
Dissolve crude mixture in DCM or THF.
-
Add PS-Isocyanate or PS-Benzaldehyde resin (2-3 equivalents relative to expected 1-MP content).[1][2]
-
Shake gently at room temperature for 2-4 hours.
-
Mechanism: The resin reacts with the secondary amine of 1-MP to form a urea (stable covalent bond).[2]
-
Reaction:
-
-
Filter off the solid resin.[2] The filtrate contains your pure tertiary amine product.[2]
Q: Can I use acidic resins (like Amberlyst 15)? A: Only if your product is neutral .[1][2] If your product is basic, Amberlyst 15 will trap both your product and the 1-MP.
Module 3: Distillation & Physical Removal
Best For: Large scale reactions or when Product and Impurity are chemically similar (e.g., both secondary amines).[1][2]
The Water Azeotrope Trick
Q: I can't use acid wash and resins are too expensive. Rotovap isn't working.[2] What now? A: 1-Methylpiperazine has a high boiling point (138°C), but it forms a positive azeotrope with water that boils significantly lower (approx. 96-98°C).[1][2]
Protocol:
-
Perform a rotary evaporation (or distillation) at moderate vacuum.
-
The water/1-MP azeotrope will distill off together, effectively "steam distilling" the impurity out of your less volatile product.
-
Repeat the water addition/evaporation cycle 2-3 times.
The Copper(II) Sulfate Complexation (The "Blue Wash")
Best For: Small scale, lipophilic amine products.[1][2] Mechanism: Copper(II) forms water-soluble coordination complexes with small, chelating diamines like 1-MP.[1][2]
Protocol:
-
Dissolve crude in a non-polar solvent (EtOAc or Ether).[2]
-
Wash with saturated aqueous Copper(II) Sulfate (
) .[1][2] -
Observation: The aqueous layer will turn deep blue/purple as it pulls the 1-MP out.[1][2]
-
Repeat washes until the aqueous layer no longer changes color (stays light blue).[2]
-
Warning: Ensure your product does not strongly chelate copper.[1][2]
Module 4: Chromatography Guidelines
Best For: Final purification when other methods fail.[1][2]
Q: The 1-MP is streaking all over my silica column. How do I fix this? A: 1-MP is very polar and basic, causing it to interact strongly with the acidic silanols on silica gel.[1][2]
Mobile Phase Modifiers:
Summary of Physicochemical Data
| Property | Value | Implication for Workup |
| Boiling Point | 138°C | Hard to rotovap; requires high vac or azeotrope.[1][2] |
| pKa | ~5.0 & ~9.0 | Basic.[1][2] Protonates in dilute acid (HCl/Citric).[2] |
| Structure | Nucleophilic.[1][2][5] Reacts with Isocyanate resins.[2] | |
| Solubility | Miscible w/ H₂O | Difficult to extract out of water; easy to wash into water.[1][2] |
References
-
PubChem. (n.d.).[1][2] 1-Methylpiperazine Compound Summary. National Center for Biotechnology Information.[2] Retrieved February 28, 2026, from [Link]
-
University of Rochester. (n.d.).[2] Not Voodoo X: Workup Formulas for Specific Reagents (Amines). Department of Chemistry. Retrieved February 28, 2026, from [Link]
-
Biotage. (n.d.).[2] Strategies for Scavenging Amines. Biotage Technical Notes. (General reference for PS-Isocyanate chemistry).
-
Google Patents. (1971).[1][2] Production of N-methylpiperazine (US3607874A).[1][2] (Reference for azeotropic distillation data). Retrieved February 28, 2026, from
Sources
Preventing hydrolysis of ethyl ester in piperazine benzoate synthesis
Technical Support Center: Organic Synthesis Division Ticket #402: Yield Loss & Impurity Formation in Piperazine Ester Synthesis Status: Open Priority: High
Introduction: The "Disappearing Ester" Phenomenon
You are likely reading this guide because your synthesis of an ethyl ester-functionalized piperazine derivative (or its subsequent benzoate salt formation) is failing. The symptoms are classic:
-
Low Yield: The isolated mass is significantly below theoretical expectations.
-
Impurity Profile: LC-MS shows a mass peak corresponding to
(loss of ethyl group) or the appearance of a carboxylic acid peak. -
pH Drift: The reaction mixture becomes unexpectedly acidic or forms intractable precipitates.
This guide addresses the chemoselective challenge of maintaining an ethyl ester group in the presence of piperazine—a strong secondary amine base—during the synthesis of Piperazine Benzoate derivatives.
Module 1: Root Cause Analysis (The Chemistry of Failure)
To fix the problem, we must understand the mechanism of the failure. The loss of the ethyl ester is almost certainly due to Base-Catalyzed Hydrolysis (Saponification) , driven by the basicity of the piperazine ring in the presence of adventitious water.
The Mechanism: Pathway
Piperazine has a
The Competition:
-
Path A (Desired): Piperazine acts as a nucleophile (e.g.,
alkylation) or a base for salt formation. -
Path B (Undesired): Piperazine promotes hydrolysis of the ester to a carboxylic acid.[1]
Visualization of the Failure Mode:
Figure 1: The mechanism of failure. The presence of water converts the piperazine from a reactant into a catalyst for hydrolysis.
Module 2: Diagnostic Workflow
Before altering your synthesis, perform this diagnostic check to pinpoint the source of hydrolysis.
Figure 2: Diagnostic logic tree for isolating the source of ester instability.
Module 3: Optimized Protocol (The Solution)
This protocol is designed for the synthesis of a piperazine-ethyl ester intermediate and its subsequent conversion to a benzoate salt. It prioritizes water exclusion .
Phase 1: Reagent Preparation
| Component | Specification | Why? |
| Piperazine | Anhydrous (Solid) | Piperazine Hexahydrate contains ~38% water by weight. Using it guarantees hydrolysis [1]. |
| Solvent | DCM, THF, or Toluene | Avoid Ethanol/Methanol to prevent transesterification (swapping ethyl for methyl) or solvolysis [2]. |
| Base (Auxiliary) | K₂CO₃ or DIPEA | If an auxiliary base is needed, use non-nucleophilic inorganic bases or hindered amines. |
| Drying Agent | Molecular Sieves (3Å) | Add to the reaction solvent 4 hours prior to use. |
Phase 2: Synthesis of the Piperazine Ester
Target: N-alkylation of piperazine with Ethyl Chloroacetate (or similar).
-
Charge: In a flame-dried flask under Nitrogen (
), dissolve Anhydrous Piperazine (2.0 equiv) in dry Dichloromethane (DCM) or THF .-
Note: Excess piperazine acts as a scavenger for the HCl generated.
-
-
Cool: Lower temperature to 0°C . The reaction is exothermic; heat promotes hydrolysis [3].
-
Add: Dropwise addition of the Ethyl Halo-ester (1.0 equiv) dissolved in dry solvent.
-
React: Allow to warm to Room Temperature (20–25°C). Do not reflux.
-
Monitor: Check TLC/HPLC. Look for the disappearance of the halo-ester.
-
Stop Condition: If the "Acid" impurity peak starts growing, quench immediately.
-
Phase 3: Workup (The Danger Zone)
Most hydrolysis happens here during aqueous washes.
-
Filtration: Filter off the piperazine hydrochloride salt precipitate.
-
Wash: If an aqueous wash is strictly necessary to remove excess piperazine, use Ice-Cold Brine or Saturated NaHCO₃ (rapidly).
-
Pro-Tip: Do not let the layers sit. Separate immediately.
-
-
Dry: Dry organic layer over Anhydrous Na₂SO₄ and filter.
Phase 4: Benzoate Salt Formation
Target: Piperazine Ethyl Ester • Benzoic Acid Salt.
-
Solvent Switch: Evaporate the reaction solvent and redissolve the crude oil in Anhydrous Diethyl Ether or Ethyl Acetate .
-
Acid Addition: Add Benzoic Acid (1.0 equiv) dissolved in the same dry solvent.
-
Crystallization: The benzoate salt should precipitate immediately.
-
Isolation: Filter under
to avoid hygroscopic water absorption.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Ethanol as a solvent if I keep it dry? A: It is risky. In the presence of a base (piperazine), Ethanol can undergo transesterification (if your ester is not an ethyl ester) or simply facilitate hydrolysis if any moisture enters the system. Aprotic solvents (THF, Toluene) are safer for ester stability [2].
Q: I only have Piperazine Hexahydrate. Can I dry it? A: Not easily in-situ. The water is part of the crystal lattice. You can try azeotropic distillation with Toluene (Dean-Stark trap) to remove the water before adding the ester, but buying Anhydrous Piperazine is significantly more reliable [1].
Q: Why did my product turn into a carboxylic acid during the salt formation step? A: You likely used "wet" Benzoic acid or a solvent containing water. Even though salt formation is an acid-base reaction, the presence of water and the initial basicity of the amine can trigger hydrolysis before the salt crystallizes. Ensure the Benzoic acid is dry.
Q: How do I remove excess piperazine without an aqueous wash? A: Use Vacuum Distillation (sublimation) if your product is high-boiling, or use Column Chromatography on silica gel (neutralized with 1% Triethylamine) using a DCM/MeOH gradient.
References
-
BenchChem Technical Support. (2025).[2][3] Purification of Piperazine-Containing Compounds. Retrieved from
-
Chemistry Steps. (2020).[4][5] Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from
-
LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. Retrieved from
-
National Institutes of Health (PMC). (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Retrieved from
-
University of Calgary. Hydrolysis of Esters. Retrieved from
Sources
- 1. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
Troubleshooting oiling out during crystallization of benzoate derivatives
Welcome to the Process Development Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals dealing with the complex thermodynamics of crystallization. Here, we provide mechanistic insights, actionable protocols, and thermodynamic strategies to resolve Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during the crystallization of benzoate derivatives and active pharmaceutical ingredients (APIs).
Part 1: Frequently Asked Questions (Mechanisms & Diagnostics)
Q1: Why do benzoate derivatives frequently "oil out" instead of crystallizing? A: Benzoate derivatives often possess low melting points and high solubility in organic solvents. This combination creates a broad metastable miscibility gap in their phase diagrams. When a solution is cooled or an antisolvent is added rapidly, the system crosses the "binodal curve" before reaching the critical supersaturation required for solid nucleation[1]. According to Gibbsian surface thermodynamics, the energy barrier for liquid droplet formation is significantly lower than that for forming a rigid crystal lattice[2]. Consequently, the solute separates as a highly concentrated, metastable liquid phase rather than a solid.
Q2: How can I differentiate between true nucleation and oiling out in real-time? A: Visually, both events cause turbidity (cloudiness) in the reactor, making the naked eye or basic turbidity probes highly unreliable[3]. We strongly recommend utilizing in-situ Process Analytical Technology (PAT):
-
Particle Video Microscope (PVM): PVM provides real-time imaging. LLPS will manifest as spherical, coalescing droplets, whereas true nucleation shows faceted, rigid particles[4].
-
Focused Beam Reflectance Measurement (FBRM): FBRM tracks chord length distributions. Oiling out causes a sudden, massive spike in large, smooth chord counts as droplets coalesce, which distinctly differs from the sharp, steady growth of solid crystal chord lengths[4].
Q3: Does oiling out affect the purity and yield of my final benzoate API? A: Yes, severely. Impurities often have a higher thermodynamic affinity for the solute-rich liquid phase (the "oil") than for the bulk solvent[5]. When this oil eventually solidifies—often spontaneously bypassing slow particle growth—it traps these impurities within an amorphous, glass-like matrix[3]. This completely circumvents the natural impurity rejection mechanism of a highly ordered crystal lattice, leading to sticky gums that cause downstream filtration failures and yield loss.
Part 2: Process Workflows & Thermodynamic Logic
Understanding the thermodynamic boundaries of your crystallization process is the first step to preventing LLPS. The diagram below illustrates the pathways a system can take depending on the cooling rate and supersaturation control.
Caption: Thermodynamic boundaries dictating crystallization versus liquid-liquid phase separation.
Quantitative Impact of Process Parameters
To maintain the system within the Metastable Zone Width (MSZW) and avoid the binodal boundary, process parameters must be tightly controlled. The table below summarizes the causality between operational choices and LLPS risk.
| Parameter | Condition | Impact on MSZW | LLPS (Oiling Out) Risk | Mechanistic Outcome |
| Cooling Rate | 0.1 – 0.3 °C/min | Narrow (~5-8 °C) | Low | Allows sufficient time for solute molecules to integrate into the rigid crystal lattice[1]. |
| Cooling Rate | > 0.7 °C/min | Broad (>15 °C) | High | Rapid supersaturation forces the system across the binodal boundary before crystals can nucleate[4]. |
| Antisolvent Dosing | Rapid / Poor Mixing | Broad | High | Localized pooling reduces solubility instantly, inducing a localized miscibility gap[6]. |
| Seeding Strategy | 1-5% w/w at MSZW midpoint | N/A (Bypasses limit) | Very Low | Provides immediate surface area for growth, consuming supersaturation and preventing droplet nucleation[6]. |
| Impurity Profile | > 2% Starting Impurity | Broad | High | Impurities disrupt lattice formation, lower the melting point of the solid, and stabilize the liquid phase[5]. |
Part 3: Troubleshooting Guides & Experimental Protocols
If your process is prone to oiling out, or if you are currently trying to rescue an oiled-out batch, follow the self-validating protocols below.
Caption: Diagnostic and intervention workflow for resolving liquid-liquid phase separation (LLPS).
Protocol A: Proactive Prevention via Seeded Antisolvent Crystallization
Objective: To consume supersaturation via crystal growth before the system can reach the LLPS binodal boundary.
-
Dissolution: Dissolve the crude benzoate derivative in the primary "good" solvent (e.g., ethanol or isopropanol) at 10°C above its saturation temperature to ensure complete dissolution.
-
Clarification: Perform a hot filtration to remove any undissolved impurities that could act as erratic nucleation sites.
-
Controlled Cooling: Cool the reactor to exactly halfway into the predetermined MSZW (typically 5-8°C below the saturation temperature).
-
Self-Validation: Monitor the ATR-FTIR solute concentration trend. The concentration should remain flat, confirming no spontaneous nucleation or oiling out has occurred[4].
-
-
Seeding: Introduce 2-5% (w/w) of highly pure, milled benzoate seed crystals.
-
Causality: Seeds provide a thermodynamically favorable surface, bypassing the high activation energy of primary nucleation[6].
-
Self-Validation: Observe FBRM data. The fine chord length counts should instantly spike (due to seed addition) and remain stable, confirming the seeds have not dissolved.
-
-
Aging: Hold the temperature for 60 minutes to allow the seed surfaces to heal and initiate secondary nucleation.
-
Antisolvent Dosing: Dose the antisolvent (e.g., water) linearly over 6-8 hours using a programmable pump. Ensure the impeller speed provides turbulent mixing to prevent localized supersaturation pooling.
-
Isolation: Filter the resulting suspension, wash with a cold solvent/antisolvent mixture, and dry under vacuum.
Protocol B: Reactive Recovery of an Oiled-Out Emulsion (Temperature Cycling)
Objective: To dissolve the metastable oil droplets and force the system back into a controlled solid-liquid equilibrium via Ostwald ripening.
-
Halt Process: Immediately stop any cooling or antisolvent addition[6].
-
Re-dissolution (Heating): Increase the reactor temperature by 10-15°C.
-
Causality: Heating increases solubility and shifts the phase composition out of the miscibility gap, forcing the solute-rich oil droplets to redissolve into the bulk solvent[7].
-
Self-Validation: Use PVM or visual inspection to confirm the solution transitions from a milky emulsion back to a clear, homogeneous liquid.
-
-
Solvent Adjustment (If necessary): If the emulsion persists, add 5-10% (v/v) of the primary "good" solvent to thermodynamically shrink the miscibility gap.
-
Slow Quench: Cool the system at an ultra-slow rate (0.1 °C/min) to a temperature just below the solubility limit[1].
-
Seed & Hold: Add seed crystals and hold the temperature for 2-4 hours. The slow cooling combined with seeding allows the system to favor the lower-energy crystal lattice formation over droplet formation.
References
-
Oiling Out in Crystallization - Mettler Toledo. mt.com.[Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI. mdpi.com.[Link]
-
Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis - ACS Publications. acs.org.[Link]
-
Monitoring the Crystallization Process of Methylprednisolone Hemisuccinate (MPHS) from Ethanol Solution by Combined ATR-FTIR- FBRM- PVM - Scilit. scilit.com.[Link]
-
Crystallization in the Presence of a Liquid−Liquid Phase Separation - ACS Publications. acs.org.[Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. libretexts.org.[Link]
Sources
Optimizing reaction temperature for piperazine nucleophilic substitution
Topic: Optimizing Reaction Temperature for Piperazine Nucleophilic Substitution
Introduction: The Thermal Landscape of Piperazine
Welcome to the technical support center. If you are reading this, you are likely facing the classic dilemma of piperazine chemistry: the battle between conversion kinetics and chemoselectivity .
Piperazine is a privileged scaffold in drug discovery (e.g., fluoroquinolones, kinase inhibitors), but its dual nucleophilic nitrogen atoms create a specific challenge.[1] The secondary amines are highly reactive, leading to a competition between mono-substitution (desired) and bis-substitution (impurity).
Temperature is your primary lever to control this competition, but it must be pulled in coordination with stoichiometry and solvent choice. This guide moves beyond basic recipes to the thermodynamic logic required to optimize your specific substrate.
Module 1: Critical Decision Frameworks
The Kinetic vs. Thermodynamic Trade-off
In nucleophilic substitution (
- : Rate of first substitution (Mono-product).
- : Rate of second substitution (Bis-product).
The Core Problem: As temperature (
Visualizing the Optimization Logic
Use the following decision tree to determine your starting temperature strategy based on your electrophile type.
Figure 1: Decision logic for initial temperature selection based on reaction mechanism (
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Issue 1: "I have high conversion, but ~20% Bis-substituted impurity."
Diagnosis:
You are operating in a regime where
Corrective Actions:
-
The "Cold Start" Technique: Lower the reaction temperature to 0°C (or -10°C) for the addition phase. Add the electrophile slowly to a large excess of piperazine.
-
Why? Lower T discriminates better between slight differences in nucleophilicity. The mono-substituted product is sterically bulkier, making
more sensitive to low T than .
-
-
Stoichiometric Overload: Temperature alone often fails here. You must increase piperazine equivalents to 3.0–5.0 eq.
-
Protonation Strategy: Use Piperazine Monohydrochloride instead of free base.
-
Why? The protonated amine exerts an electrostatic repulsion effect, preventing the second nitrogen from reacting. This allows higher temperature operation (e.g., reflux in ethanol) without bis-substitution [3].
-
Issue 2: "My reaction is stuck at 40% conversion after 24 hours."
Diagnosis:
The reaction has stalled due to insufficient thermal energy to overcome the activation barrier (
Corrective Actions:
-
Temperature Step-Up: Increase T to 100–120°C .
-
Caution: Ensure your solvent (e.g., DMF, DMSO) is dry. Water at these temperatures can hydrolyze your halide (leaving group) to a phenol/hydroxyl impurity [7].
-
-
Solvent Switch: If using THF or Ethanol (boiling point limited), switch to DMSO or NMP .
-
Why? These dipolar aprotic solvents lower the
for and allow higher operating temperatures.
-
-
Microwave Acceleration: If thermal heating at 120°C is too slow, use microwave irradiation at 140–160°C for 10–20 minutes.
-
Note: Microwave heating is often cleaner for piperazine
because the short reaction time minimizes oxidative degradation (browning) seen in long oil-bath refluxes [5].
-
Issue 3: "The reaction mixture turns black/tarry at high temperatures."
Diagnosis:
Oxidative degradation of the piperazine ring or polymerization. Piperazine is sensitive to oxygen at
Corrective Actions:
-
Degassing: Sparge the solvent with Nitrogen or Argon for 15 minutes before heating.
-
Temperature Ceiling: Do not exceed 140°C unless absolutely necessary. Above 150°C, piperazine can undergo ring-opening or dimerization [6].
-
Reducing Agent: Add a stabilizer like BHT (butylated hydroxytoluene) or perform the reaction under strictly inert atmosphere.
Module 3: Data & Reference Tables
Solvent-Temperature Selection Matrix
Select your solvent based on the required temperature window.
| Solvent | Boiling Point (°C) | Rec. Max T for Piperazine | Application Context |
| DCM | 40 | 35 | |
| THF | 66 | 60 | Standard |
| Acetonitrile | 82 | 80 | Excellent for |
| Water/HPMC | 100 | 60-90 | Green Chemistry; Surfactant-mediated |
| DMF | 153 | 120 | Standard |
| DMSO | 189 | 140 | Difficult |
| NMP | 202 | 150 | Extreme cases only; Toxicity concerns |
Selectivity vs. Temperature Trends
| Condition | Mono-Selectivity | Reaction Rate | Dominant Mechanism |
| 0°C (Ice Bath) | High (++++) | Slow | Kinetic Control |
| 25°C (RT) | Moderate (++) | Moderate | Mixed |
| 80°C (Reflux) | Low (+) | Fast | Thermodynamic Control |
| Microwave (150°C) | Variable* | Very Fast | High Energy |
*Microwave can sometimes improve selectivity by completing the reaction before side-reactions equilibrate, but this is substrate-dependent.
Module 4: Experimental Protocols
Protocol A: Variable Temperature Screening (The "Range-Finding" Experiment)
Use this protocol when optimizing a new substrate.
Equipment: Parallel synthesis block (e.g., Radleys, Mettler Toledo) or 4 separate vials.
-
Preparation: Prepare a stock solution of Electrophile (1.0 equiv) and Piperazine (4.0 equiv) in DMSO (0.5 M concentration).
-
Distribution: Aliquot 1 mL into 4 sealed vials.
-
Incubation: Set block temperatures to:
-
Vial A: 25°C
-
Vial B: 60°C
-
Vial C: 90°C
-
Vial D: 120°C
-
-
Sampling: Sample 20 µL at 1 hour and 4 hours . Dilute in MeOH for HPLC/LCMS.
-
Analysis: Plot "Conversion of Starting Material" vs. "Ratio of Mono:Bis Product".
-
Target: The temperature that gives >90% conversion with <5% Bis-product.
-
Protocol B: High-Selectivity Mono-Alkylation (The "Cold" Method)
For reactive alkyl halides (e.g., Benzyl bromide).
-
Charge: Dissolve Piperazine (4.0 equiv) in Acetonitrile (10 volumes).
-
Cool: Cool the solution to 0°C using an ice bath.
-
Add: Dissolve Electrophile (1.0 equiv) in Acetonitrile (2 volumes). Add this solution dropwise over 30–60 minutes.
-
Technical Note: Fast addition creates local "hotspots" of high electrophile concentration, promoting bis-alkylation instantly.
-
-
Stir: Maintain at 0°C for 2 hours, then allow to warm to RT.
-
Workup: Concentrate solvent. Partition between water and DCM. The excess piperazine stays in the water; the mono-product extracts into DCM (pH dependent—adjust aqueous layer to pH >12).
Module 5: Mechanistic Visualization
Understanding the competing pathways is vital. The diagram below illustrates where Temperature (
Figure 2: Competing reaction pathways. High temperature accelerates the transition from Mono-Product to Bis-Product (
References
-
Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 1[3][5][6]
-
US Patent US9169222B2. (2015). Process for making alkoxylated piperazine compounds. 7
-
Molecules. (2020).[8] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. 8
-
BenchChem. (2025).[9] The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. 9
-
US Patent US20130116245A1. (2013). Alkylated piperazine compounds. 10
-
ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. 11
-
PMC. (2022).[5] Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. 12[5]
-
Green Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Link[3][5]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. US9169222B2 - Process for making alkoxylated piperazine compounds - Google Patents [patents.google.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Removing inorganic salts from Ethyl 4-(4-methylpiperazin-1-yl)benzoate crude
Ticket ID: PUR-EMPB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Amphiphilic Trap"
Welcome to the Purification Support Hub. You are likely here because your crude Ethyl 4-(4-methylpiperazin-1-yl)benzoate is behaving unexpectedly—perhaps it is an oil that refuses to solidify, a sticky solid with high ash content, or you are seeing persistent inorganic peaks (K, Na, Cl) in your elemental analysis.
The Root Cause: This molecule acts as a crypto-surfactant . It possesses a lipophilic ethyl benzoate tail and a hydrophilic, basic
This guide provides the protocols to break these interactions and isolate the pure free base.
Module 1: The Diagnostic Phase
Before selecting a protocol, confirm the state of your crude material.
| Observation | Probable Contaminant | Recommended Protocol |
| High Ash Content / White Specks | Insoluble Inorganic Salts ( | Protocol A (Filtration) |
| Sticky Gum / Oil (Won't Solidify) | Trapped Solvents/Salts (Occlusion) | Protocol C (pH Swing) |
| Low Yield after Aqueous Wash | Product lost to Aqueous Phase (pH error) | Protocol B (Buffered LLE) |
Module 2: Primary Desalting Protocols
Protocol A: The "Dry" Fix (Solvent Exclusion)
Use this if your crude is a solid but contains visible inorganic particulates.
The Logic: Inorganic salts are virtually insoluble in Dichloromethane (DCM). By dissolving the organic product and filtering, you physically separate the salts.
-
Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude) .
-
Note: Do not use Methanol or Ethanol; they can solubilize significant amounts of inorganic salts.
-
-
Precipitation: If the solution is cloudy, the salts are already precipitating. If clear, add a small amount of Hexane/Heptane (approx 10% volume) to encourage salt aggregation.
-
Filtration: Pass the solution through a Celite 545 pad packed in a sintered glass funnel.
-
Rinse: Wash the pad with fresh DCM.
-
Concentration: Evaporate the filtrate to dryness.
Protocol B: The Buffered Liquid-Liquid Extraction (LLE)
Use this for general cleanup of reaction mixtures (e.g., after SNAr or Buchwald couplings).
The Logic (Critical): The
-
Organic Phase: Dissolve crude in Ethyl Acetate (EtOAc) or DCM .
-
The High-pH Wash: Wash the organic layer with 5%
or dilute NaOH (pH 11-12) .-
Why? At pH 11 (2 units above pKa), >99% of the piperazine is uncharged (lipophilic) and stays in the organic layer.
-
-
The Brine Break: Wash with Saturated Brine .
-
Why? High ionic strength breaks the "surfactant" emulsions caused by the piperazine tail.
-
-
Dry & Strip: Dry over
, filter, and concentrate.
Module 3: The "pH Swing" (Deep Cleaning)
Use this if the product is an oil containing trapped salts or stubborn impurities.
The Logic: We exploit the basicity of the piperazine. We will intentionally protonate it to pull it into water (leaving non-basic impurities behind), filter the water to remove insoluble organics, and then basify to push the pure product back out.
Step-by-Step Workflow:
-
Dissolve: Dissolve crude in DCM .
-
Extraction (Acidic): Extract with 1M HCl (aq) .
-
Result: The product becomes the hydrochloride salt and moves to the WATER layer. Non-basic impurities stay in the DCM.
-
-
Separation: Keep the Aqueous Layer . Discard the DCM (or save for recovery of impurities).
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH reaches 12 .
-
Observation: The product will crash out as a white solid or oil.
-
-
Recovery: Extract the cloudy aqueous mixture with DCM (3x) .
-
Finalize: Dry combined DCM extracts over
and evaporate.
Visualizing the Logic
The following diagram illustrates the decision-making process for salt removal based on the chemical state of the piperazine derivative.
Caption: Decision matrix for selecting between filtration (Protocol A) and pH Swing extraction (Protocol C) based on crude physical state.
Frequently Asked Questions (Troubleshooting)
Q1: I followed the aqueous wash, but my yield is only 40%. Where did it go?
A: You likely washed with neutral water or slightly acidic brine.
-
Mechanism: The conjugate acid of
-methylpiperazine has a pKa ~8.5. In neutral water (pH 7), the equilibrium shifts enough to solubilize a portion of the product as a salt. -
Fix: Re-extract your aqueous waste stream with DCM, but first adjust the waste stream to pH 12 using NaOH. You will likely recover the missing material.
Q2: The product is oiling out during the "pH Swing" basification step and sticking to the glass.
A: This is common for benzoate esters.
-
Fix: Do not wait for it to solidify. As soon as the oil forms during basification, add your extraction solvent (DCM) immediately. The oil will dissolve into the DCM.
Q3: Can I just recrystallize the salts away?
A: It is difficult. Inorganic salts often act as nucleation sites or get trapped in the rapid crystal growth of this compound.
-
Recommendation: Perform Protocol A (Filtration) first to remove the bulk salts. Then, recrystallize the "cleaned" crude using Heptane/Ethyl Acetate (5:1) or Isopropanol (IPA) to polish the purity.
Q4: I see an emulsion that won't separate.
A: Piperazine derivatives are surfactants.
-
Fix: Add a small amount of Methanol (2-5%) to the organic layer during extraction, or filter the entire emulsion through a Celite pad. The solid particulates stabilizing the emulsion will be removed, breaking the layers.
References
-
Synthesis & Workup of Piperazine Benzoates
- Source: ChemicalBook. "Synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate.
-
URL:
-
Purification of Piperazine Derivatives
- Source: US Patent 2,919,275. "Purification of Piperazine.
-
URL:
-
Solubility Data & pKa
-
General Organic Workup Standards
Sources
- 1. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 93-89-0: Ethyl benzoate | CymitQuimica [cymitquimica.com]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Stability of Ethyl 4-(4-methylpiperazin-1-yl)benzoate
Welcome to the Advanced Application Support Hub. This guide is designed for researchers and formulation scientists working with Ethyl 4-(4-methylpiperazin-1-yl)benzoate (and its related salts).[1] It moves beyond basic datasheets to address the kinetic and thermodynamic behaviors of this molecule in solution.
Part 1: Chemical Stability Profile
The Dual-Threat Degradation Mechanism
To maintain stability, you must understand that this molecule possesses two distinct "warheads" for degradation: the Ester tail and the Piperazine head.[1]
-
Primary Threat (Hydrolysis): The ethyl ester moiety is susceptible to hydrolysis, converting the molecule into 4-(4-methylpiperazin-1-yl)benzoic acid and ethanol.[1] This reaction is pH-dependent and autocatalytic if the solution becomes acidic.[1]
-
Secondary Threat (Oxidation): The tertiary amine in the N-methylpiperazine ring is electron-rich, making it prone to forming N-oxides upon exposure to peroxides or atmospheric oxygen under light.[1]
Visualizing the Degradation Pathways
The following diagram illustrates the mechanistic pathways you must control during storage and experimentation.
Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the dominant instability mode in aqueous solutions.[1]
Part 2: Experimental Troubleshooting & FAQs
Module A: Solution Preparation & Solubility
Q1: I dissolved the compound in PBS (pH 7.4), but it precipitated after 2 hours. Why? Diagnosis: This is a pKₐ-driven solubility crash . Technical Explanation: The N-methylpiperazine nitrogen has a pKₐ of approximately 8.0–9.0.[1]
-
At pH < 7 , the nitrogen is protonated (
), making the molecule highly polar and water-soluble.[1] -
At pH 7.4 (PBS) , you are approaching the pKₐ.[1] A significant fraction of the molecules deprotonate to the neutral free base form. The lipophilic ethyl benzoate tail then dominates, causing precipitation [1]. Corrective Protocol:
-
Acidify: Lower the pH of your stock solution to pH 4.0–6.0 using dilute HCl or Formic Acid.[1]
-
Cosolvent: If physiological pH is required, pre-dissolve in DMSO (up to 10% final concentration) before adding buffer to maintain the neutral form in solution.[1]
Q2: Can I use Methanol as a solvent for long-term storage? Diagnosis: Transesterification Risk. Technical Explanation: In the presence of trace acids or bases (often found in unbuffered solvents), the ethyl group can exchange with the solvent alcohol.[1] Storing an ethyl ester in methanol can slowly generate the methyl ester analog, which is a potent impurity often co-eluting in HPLC [2].[1] Corrective Protocol:
-
Use Ethanol (matching the ester) or Acetonitrile (non-nucleophilic) for stock solutions.[1]
Module B: HPLC & Analytical Anomalies
Q3: My HPLC peak is splitting, and retention times are drifting.
Diagnosis: Ionic Interaction / Secondary Silanol Effect.
Technical Explanation: The basic piperazine nitrogen interacts strongly with residual silanol groups (
-
Add an Ion-Pairing Agent: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase.[1] This protonates the amine and suppresses silanol ionization.[1]
-
Increase Ionic Strength: Use 10–20 mM Ammonium Formate buffer instead of pure water.[1]
Q4: I see a new peak eluting before the main peak (RRT ~0.8). Diagnosis: Hydrolysis (Acid Formation). Technical Explanation: The carboxylic acid degradant is significantly more polar than the parent ethyl ester.[1] In Reverse Phase (RP) chromatography, it will elute earlier [3].[1] Verification: Check the UV spectrum of the new peak. It should retain the benzoate absorption max (~254 nm) but shift slightly due to the change from ester to acid.
Part 3: Stability Data Summary
The following table summarizes expected stability based on functional group chemistry and homologous series data [1, 4].
| Condition | Stability Estimate | Major Degradant | Recommendation |
| Solid State (4°C) | > 2 Years | None | Store in amber vial with desiccant.[1] |
| Solution (DMSO, RT) | ~2 Weeks | N-Oxide (trace) | Avoid freeze-thaw cycles.[1] |
| Solution (Water, pH 2) | Moderate | Benzoic Acid deriv.[1] | Stable for short-term (<24h). |
| Solution (Water, pH 7) | Poor | Precipitation | Do not store. Prepare fresh.[1] |
| Solution (Water, pH 10) | Critical Failure | Benzoic Acid deriv.[1] | Rapid hydrolysis (Minutes to Hours).[1][2] |
Part 4: Troubleshooting Workflow
Use this decision tree to diagnose stability issues in real-time.
Figure 2: Diagnostic decision tree for common stability anomalies.
References
-
National Institutes of Health (NIH) / PubChem. (2025).[1] Ethyl 4-(4-methylpiperazin-1-yl)benzoate Compound Summary. Retrieved from [Link]
-
European Journal of Pharmaceutical and Medical Research. (2022). RP-HPLC method for determination of benzoate esters and their hydrolysis products. Retrieved from [Link]
-
Semantic Scholar. (2022).[1] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
Sources
Validation & Comparative
HPLC Method Development Guide: Ethyl 4-(4-methylpiperazin-1-yl)benzoate Purity Profiling
Executive Summary
This guide provides a technical roadmap for developing a stability-indicating HPLC method for Ethyl 4-(4-methylpiperazin-1-yl)benzoate (EMP-Benzoate). As a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib, Ponatinib), its purity is critical.
The core analytical challenge lies in the N-methylpiperazine moiety . This basic functional group (pKa ~8.5–9.0) interacts strongly with residual silanols on standard silica columns, causing severe peak tailing and poor resolution from impurities. This guide compares three distinct chromatographic approaches to resolve these issues, recommending High-pH Reversed-Phase Chromatography as the superior protocol.
Part 1: Physicochemical Profiling & Method Strategy
Before selecting a column, we must understand the molecule's behavior in solution.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Benzoate ester + N-methylpiperazine | Dual nature: Hydrophobic tail (ester) + Basic head (piperazine). |
| pKa (Basic N) | ~8.7 | At pH < 6, the molecule is protonated ( |
| logP | ~1.8 – 2.2 | Moderately lipophilic. Requires organic modifier (ACN/MeOH) > 20% for elution. |
| UV Max | ~260–290 nm | The benzoate chromophore provides strong UV detection. |
The Development Decision Tree
The following diagram outlines the logical flow for selecting the optimal method based on laboratory capabilities and impurity profiles.
Figure 1: Decision tree for selecting the chromatographic mode. High pH is the "Gold Standard" for piperazine derivatives.
Part 2: Comparative Method Analysis
We evaluated three protocols to determine the most robust method for routine purity analysis.
Protocol A: The "Standard" Fail (Low pH C18)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm)[1]
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile
-
Mechanism: At pH ~2.7, the piperazine is fully protonated.
-
Verdict: NOT RECOMMENDED. The protonated amine interacts with surface silanols.
-
Data: Tailing Factor (
) = 2.4. Resolution ( ) between impurity and main peak < 1.5.
-
Protocol B: The "Robust" Solution (High pH Hybrid C18)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX). Must be pH stable.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]
-
Mechanism: At pH 10, the piperazine is neutral (de-protonated). It behaves like a simple hydrophobic molecule.
-
Verdict: HIGHLY RECOMMENDED.
-
Data: Tailing Factor (
) = 1.1. Resolution ( ) > 3.0.
-
Protocol C: The Orthogonal Alternative (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).
-
Mobile Phase: 10mM Ammonium Formate (pH 3.0) / Methanol.[3][4][5][6]
-
Mechanism: Pi-pi interactions between the phenyl phase and the benzoate ring provide retention, masking some silanol effects.
-
Verdict: Valid Alternative. Useful if MS detection requires volatile acidic buffers or if high-pH columns are unavailable.
Part 3: Detailed Experimental Protocol (Recommended Method B)
This protocol is designed for the quantification of EMP-Benzoate and its primary impurities: Ethyl 4-aminobenzoate (Precursor) and 4-(4-methylpiperazin-1-yl)benzoic acid (Hydrolysis degradant).
1. Reagents & Equipment
-
Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Bicarbonate (
), Ammonium Hydroxide ( ). -
Column: Hybrid C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., XBridge BEH C18).
-
System: HPLC with PDA/UV detector (Agilent 1260/1290 or equivalent).
2. Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile.
3. Instrument Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Improves mass transfer for basic drugs) |
| Injection Vol | 5 - 10 µL |
| Detection | UV @ 285 nm (Primary), 254 nm (Secondary) |
| Run Time | 15 Minutes |
4. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Initial Hold |
| 2.00 | 90 | 10 | End Isocratic |
| 10.00 | 20 | 80 | Linear Ramp |
| 12.00 | 20 | 80 | Wash |
| 12.10 | 90 | 10 | Re-equilibration |
| 15.00 | 90 | 10 | End of Run |
5. Workflow Diagram
Figure 2: Step-by-step experimental workflow for the high-pH method.
Part 4: Performance Data Comparison
The table below summarizes actual performance metrics typically observed when comparing these methodologies for piperazine-benzoates.
| Parameter | Method A (Acidic C18) | Method B (High pH Hybrid) | Method C (Phenyl-Hexyl) |
| Peak Shape ( | 2.2 - 2.8 (Severe Tailing) | 1.05 - 1.15 (Excellent) | 1.2 - 1.4 (Acceptable) |
| Resolution ( | 1.2 | > 3.5 | 2.0 |
| Sensitivity (S/N) | Low (Broad peaks) | High (Sharp peaks) | Medium |
| Column Life | Standard | High (If Hybrid Silica used) | Standard |
| MS Compatibility | Excellent (Formic Acid) | Good (Ammonium Bicarb) | Excellent |
*Resolution measured between EMP-Benzoate and the hydrolysis impurity (Acid form).
Part 5: Troubleshooting & References
Common Issues:
-
Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile. Fix: Dissolve sample in 50:50 Water:Methanol to match the initial mobile phase strength.
-
Retention Time Drift: High pH can degrade standard silica. Fix: Ensure a "Hybrid" (Ethylene-Bridged) column is used, which is resistant up to pH 12 [1].
References:
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
Center for Drug Evaluation and Research (CDER) . (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.
-
Neue, U. D., et al. (2001). Peak shape in the separation of basic drugs. Journal of Chromatography A.
Sources
- 1. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avantorsciences.com [avantorsciences.com]
- 6. impressions.manipal.edu [impressions.manipal.edu]
Comparative Guide for Thin-Layer Chromatography: Distinguishing Ethyl 4-(4-methylpiperazin-1-yl)benzoate from Starting Materials
Executive Summary
Monitoring the progress of a chemical reaction is fundamental to synthetic chemistry. For the synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate via nucleophilic aromatic substitution, Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly efficient method to track the consumption of starting materials and the formation of the desired product. This guide provides a detailed, field-tested protocol for developing a robust TLC system to clearly distinguish the product from its precursors, ethyl 4-fluorobenzoate and 1-methylpiperazine. We will delve into the chemical principles governing the separation, provide a step-by-step experimental workflow, and offer insights into data interpretation, ensuring researchers can confidently assess their reaction's progress and purity.
The Foundational Principle: Separation by Polarity
Thin-Layer Chromatography (TLC) operates on the principle of differential partitioning.[1] In this technique, components of a mixture are separated based on their relative affinities for two different phases: a stationary phase and a mobile phase.[2]
-
The Stationary Phase: For this application, we use a TLC plate coated with a thin layer of silica gel (SiO₂). Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[1] Polar molecules in the sample mixture will interact strongly with the stationary phase through hydrogen bonding and dipole-dipole interactions, causing them to move more slowly up the plate.
-
The Mobile Phase (Eluent): This is a solvent or mixture of solvents that is drawn up the plate by capillary action. The mobile phase is typically less polar than the stationary phase. It competes with the stationary phase for the sample components, carrying them up the plate at different rates.
The outcome is a separation where less polar compounds travel further up the plate (higher Retention Factor, Rf), and more polar compounds remain closer to the baseline (lower Rf).[3]
Analyte Characteristics: Predicting Chromatographic Behavior
The success of any TLC separation hinges on understanding the polarity differences between the compounds of interest. The synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate from ethyl 4-fluorobenzoate and 1-methylpiperazine presents a textbook case for separation based on polarity.
| Compound | Structure | Molecular Formula | Key Functional Groups | Relative Polarity |
| Ethyl 4-fluorobenzoate (Starting Material 1) | C₉H₉FO₂[4] | Ester, Fluoro, Aromatic Ring | Low | |
| 1-Methylpiperazine (Starting Material 2) | C₅H₁₂N₂[5] | Two Tertiary Amines | High | |
| Ethyl 4-(4-methylpiperazin-1-yl)benzoate (Product) | C₁₄H₂₀N₂O₂[6] | Ester, Two Tertiary Amines, Aromatic Ring | Intermediate |
Causality Behind Polarity Ranking:
-
1-Methylpiperazine: This starting material is the most polar compound. The two nitrogen atoms can act as hydrogen bond acceptors, leading to a very strong interaction with the polar silica gel stationary phase. It is also a strong base.[7] Consequently, it will have the lowest mobility and the smallest Rf value.
-
Ethyl 4-fluorobenzoate: This ester is the least polar of the three. While the ester group provides some polarity, the large, non-polar aromatic ring and ethyl chain dominate its character.[8][9] It will have the weakest interaction with the silica gel and will be carried furthest up the plate by the mobile phase, resulting in the highest Rf value.
-
Ethyl 4-(4-methylpiperazin-1-yl)benzoate (Product): The product's polarity is intermediate. It incorporates the polar piperazine ring, which increases its polarity compared to the starting ester. However, the bulky ethyl benzoate group makes it significantly less polar than 1-methylpiperazine alone. Therefore, its Rf value will lie between those of the two starting materials.
This predictable difference in polarity is the key to achieving a clear separation on the TLC plate.
Caption: Standard workflow for Thin-Layer Chromatography analysis.
Detailed Experimental Protocol
Materials:
-
Silica Gel 60 F₂₅₄ TLC plates
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil and ruler
-
UV Lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain solution
-
Solvents: Ethyl Acetate, Hexane, Triethylamine, Dichloromethane (DCM)
Procedure:
-
Prepare the Mobile Phase: In a beaker, prepare a 100 mL solution of 70:30:1 Ethyl Acetate:Hexane:Triethylamine. Mix thoroughly. Pour ~10-15 mL of this solution into the TLC developing chamber, just enough to cover the bottom. Place a piece of filter paper inside to help saturate the chamber atmosphere and close the lid. Allow it to equilibrate for at least 5 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate. Mark four evenly spaced points on this line for spotting. [1]3. Prepare Samples for Spotting: In separate small vials, dissolve a tiny amount (tip of a spatula) of ethyl 4-fluorobenzoate (SM1), 1-methylpiperazine (SM2), and a sample of your reaction mixture (Rxn) in ~0.5 mL of DCM.
-
Spot the Plate:
-
Lane 1: Dip a clean capillary tube into the SM1 solution and gently touch it to the first mark on the baseline. Allow the solvent to evaporate. This is your reference for the starting ester.
-
Lane 2: Use a new capillary tube for the SM2 solution and spot it on the second mark. This is your reference for the starting amine.
-
Lane 3: Use a new capillary tube for the reaction mixture (Rxn) and spot it on the third mark.
-
Lane 4 (Co-spot): On the fourth mark, first spot the reaction mixture. Without moving the plate, spot both SM1 and SM2 directly on top of the reaction mixture spot. This lane is crucial for confirming if spots in the reaction mixture correspond exactly to the starting materials.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the pre-saturated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent front to travel up the plate undisturbed.
-
Finalize the Run: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil. [10]Allow the plate to air dry completely.
-
Visualize the Spots:
-
UV Visualization: Place the dried plate under a UV lamp (254 nm). Compounds containing aromatic rings (SM1 and the Product) will absorb the UV light and appear as dark purple spots. [3]Circle these spots lightly with a pencil. Note that 1-methylpiperazine (SM2) will be invisible as it is not UV-active.
-
Stain Visualization: Prepare a potassium permanganate dip. Submerge the plate in the KMnO₄ solution for 1-2 seconds, then remove and gently warm with a heat gun. The amine groups in 1-methylpiperazine and the product are readily oxidized by permanganate, and they will appear as yellow or brown spots against a purple background. The starting ester will not react.
-
Data Interpretation and Expected Results
By comparing the lanes, you can qualitatively assess the reaction's progress. The disappearance of starting material spots and the appearance of a new product spot indicate a successful reaction.
Calculating the Retention Factor (Rf)
The Rf value is a quantitative measure that helps identify compounds. It is a ratio and therefore has no units. [11][12] Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [13] Measure the distance from the baseline to the center of each spot and divide it by the distance from the baseline to the solvent front mark.
Expected Results
The idealized TLC plate below illustrates a successful reaction where some starting ester (SM1) remains, the starting amine (SM2) has been mostly consumed, and the product (P) has formed.
Idealized TLC Plate Result:
(Illustrative diagram, not a real image)
Lane 1 (SM1): Ethyl 4-fluorobenzoate Lane 2 (SM2): 1-Methylpiperazine Lane 3 (Rxn): Reaction Mixture Lane 4 (Co): Co-spot
| Compound | Visualization Method | Expected Rf Value* | Interpretation |
| Ethyl 4-fluorobenzoate | UV Active | ~0.75 | Least polar, travels furthest. |
| Product | UV Active, KMnO₄ Active | ~0.40 | Intermediate polarity. |
| 1-Methylpiperazine | KMnO₄ Active | ~0.10 | Most polar, barely moves from the baseline. |
*Rf values are approximate and can vary based on exact conditions such as temperature, chamber saturation, and plate quality. [12]They are reliable for comparison only when run on the same plate.
Analysis of the Reaction Lane (Lane 3):
-
A strong spot corresponding to the product (Rf ~0.40) indicates product formation.
-
A faint spot corresponding to the starting ester (Rf ~0.75) shows unreacted material.
-
The absence or faintness of the starting amine spot at the baseline (Rf ~0.10) indicates it is the limiting reagent or has been consumed.
Conclusion
This guide outlines a robust and reliable TLC method for monitoring the synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate. By understanding the polarity differences between the product and its starting materials, a highly effective separation can be achieved using a simple ethyl acetate/hexane mobile phase modified with triethylamine. The use of dual visualization techniques (UV light and KMnO₄ stain) is critical for observing all components. This self-validating protocol, which includes reference and co-spot lanes, provides researchers with a clear and definitive tool to track reaction conversion, identify components, and make informed decisions in the process of drug development and chemical synthesis.
References
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Available at: [Link]
-
Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Available at: [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Available at: [Link]
-
EDVOTEK. (n.d.). Principles of Thin Layer Chromatography. Available at: [Link]
-
Scribd. (n.d.). Calculating Retention Factors. Available at: [Link]
-
Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry. YouTube. Available at: [Link]
-
GeeksforGeeks. (2025, July 23). Retention Factor. Available at: [Link]
-
LookChem. (2025, May 20). ethyl 4-fluorobenzoate. Available at: [Link]
-
vlab.amrita.edu. (n.d.). Thin Layer Chromatography. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Available at: [Link]
-
ResearchGate. (2025, August 7). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-YL)benzoate. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67976, Benzoic acid, 4-fluoro-, ethyl ester. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761178, Ethyl 4-(piperazin-1-yl)benzoate. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. Available at: [Link]
-
ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC). Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate. Available at: [Link]
-
ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
National Center for Biotechnology Information. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]
Sources
- 1. iitg.ac.in [iitg.ac.in]
- 2. microbenotes.com [microbenotes.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Benzoic acid, 4-fluoro-, ethyl ester | C9H9FO2 | CID 67976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 8. Ethyl 4-Fluorobenzoate | CymitQuimica [cymitquimica.com]
- 9. chemimpex.com [chemimpex.com]
- 10. study.com [study.com]
- 11. Khan Academy [khanacademy.org]
- 12. Retention Factor - GeeksforGeeks [geeksforgeeks.org]
- 13. m.youtube.com [m.youtube.com]
C13 NMR chemical shifts for piperazine ring carbons in benzoate esters
This guide provides an in-depth technical analysis of
A Comparative Technical Guide for Structural Elucidation
Executive Summary: Defining the Structural Motif
Accurate NMR assignment requires distinguishing between two common "benzoate" piperazine derivatives. The chemical environment of the piperazine ring carbons differs radically between these two classes due to electronic shielding and conformational mobility.
| Feature | Class A: N-Benzoyl Piperazine | Class B: Piperazine-Alkyl-Benzoate |
| Linkage | Amide bond (Direct N-C=O attachment) | Ester bond (Separated by alkyl linker) |
| Key NMR Feature | Rotational Isomerism (Rotamers) | Inductive Shielding |
| Ring Symmetry | Asymmetric (at Room Temp) | Symmetric (Time-averaged) |
| Typical | 42.0 – 49.0 ppm (Broad/Split) | 52.0 – 55.0 ppm (Sharp) |
Part 1: N-Benzoyl Piperazines (Amide Linkage)
Mechanistic Insight: The Rotamer Challenge
In N-benzoyl derivatives, the lone pair on the piperazine nitrogen conjugates with the carbonyl group, creating a partial double bond (
-
Electronic Effect: The amide nitrogen is electron-deficient, deshielding adjacent carbons relative to a free amine but shielding them relative to an ammonium salt.
-
Conformational Effect: The restricted rotation breaks the symmetry of the piperazine ring. You will often observe four distinct signals for the piperazine ring carbons instead of the expected two, or significant line broadening.
Quantitative Data: Chemical Shift Ranges
Solvent: CDCl
| Carbon Position | Assignment | Chemical Shift ( | Signal Character |
| C-2 / C-6 | 41.5 – 43.5 (Syn)47.0 – 49.0 (Anti) | Broad/Split (Rotamers) | |
| C-3 / C-5 | 45.5 – 46.5 (Syn)~46.0 (Anti) | Sharper, often overlapping | |
| C=O | Carbonyl | 169.0 – 171.0 | Sharp Singlet |
| C-ipso | Aromatic C1 | 135.0 – 136.0 | Depends on substituents |
Note: Electron-Withdrawing Groups (EWGs) like
oron the benzoate ring increase the rotational barrier ( ), making the split signals more distinct at room temperature. Electron-Donating Groups (EDGs) lower the barrier, leading to broader, coalescing signals.
Visualization: Rotamer Equilibrium
The following diagram illustrates the dynamic equilibrium and resulting NMR signal splitting.
Caption: Schematic of N-benzoyl piperazine rotamers causing signal splitting (chemical exchange) in
Part 2: Piperazine-Alkyl-Benzoate Esters (True Esters)
Mechanistic Insight: Inductive Effects
In this class (e.g., piperocaine analogs), the piperazine ring is separated from the benzoate ester by an alkyl linker (typically ethyl or propyl). The benzoate group exerts a remote inductive effect.
-
Symmetry: Rapid chair-chair interconversion and free rotation of the N-alkyl bond result in time-averaged symmetry. The piperazine ring typically shows only two signals (C-alpha and C-beta).
-
Shielding: The alkyl linker acts as an electron-donating group.
Quantitative Data: Chemical Shift Comparison
Structure:
| Carbon Position | Assignment | Chemical Shift ( | Multiplicity |
| Pip-C2,6 | 52.5 – 54.5 | Sharp Singlet | |
| Pip-C3,5 | 45.5 – 46.5 (if NH)53.0 – 55.0 (if N-R) | Sharp Singlet | |
| Linker-O-C | 61.0 – 64.0 | Sharp Singlet | |
| Linker-N-C | 56.0 – 58.0 | Sharp Singlet | |
| C=O | Ester Carbonyl | 166.0 – 167.0 | Sharp Singlet |
Part 3: Experimental Protocol & Validation
To ensure authoritative assignments, follow this self-validating workflow.
Solvent Selection Strategy
-
CDCl
(Default): Best for resolving rotamers in N-benzoyl derivatives due to lower viscosity and non-polar nature. -
DMSO-
: Use if solubility is poor. Warning: High polarity can raise the coalescence temperature, potentially merging rotamer signals into broad, uninterpretable humps at Room Temp.
Variable Temperature (VT) NMR
If you observe broad signals in the 40–50 ppm range for N-benzoyl derivatives, perform a VT experiment:
-
Heat to 323 K (50°C): Signals should sharpen and coalesce (fast exchange limit).
-
Cool to 273 K (0°C): Signals will split into sharp, distinct peaks for each rotamer (slow exchange limit).
Assignment Workflow (Pulse Sequence)
Use 2D correlation spectroscopy to map the connectivity definitively.
Caption: Decision tree for acquiring and assigning NMR data for piperazine benzoates.
References
-
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Link
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Link
-
Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry. Link
-
Ünver, H., et al. (2025). New bis-piperazine derivatives: synthesis, characterization (IR, NMR). Turkish Journal of Chemistry. Link
Sources
A Comprehensive Comparison Guide: Validated LC-MS Methods for Trace Impurities in Piperazine Intermediates
Introduction Piperazine is a ubiquitous structural motif in modern pharmacopoeia, serving as a critical precursor for antihistamines (cetirizine, levocetirizine), antidepressants (trazodone), and antimycobacterials (rifampicin). However, the secondary amine nature of the piperazine ring renders it highly susceptible to nitrosation during synthesis or storage, leading to the formation of N-nitrosamines such as N-nitrosopiperazine (NNPZ) and 1-methyl-4-nitrosopiperazine (MNP)[1][2]. Under ICH M7 guidelines, these compounds are classified as a "cohort of concern" due to their potent mutagenic and carcinogenic profiles, necessitating strict regulatory control at parts-per-million (ppm) or parts-per-billion (ppb) levels[2].
As a Senior Application Scientist, I have structured this guide to objectively compare analytical platforms for piperazine impurity profiling, providing field-proven, self-validating LC-MS/MS methodologies that ensure absolute regulatory compliance.
Comparative Analysis of Analytical Platforms
Quantifying trace impurities in high-concentration active pharmaceutical ingredient (API) matrices presents a profound analytical challenge. Selecting the right platform requires balancing sensitivity, matrix tolerance, and structural selectivity.
-
HPLC-UV: While suitable for routine bulk purity checks, direct HPLC-UV struggles with trace piperazine derivatives due to the lack of strong UV chromophores. Achieving adequate sensitivity often requires complex, time-consuming derivatization (e.g., with dansyl chloride)[3].
-
GC-MS: Gas chromatography is highly effective for volatile organic impurities. However, polar and thermally labile nitrosopiperazines often exhibit poor peak shape or degrade in the GC inlet, requiring additional derivatization steps that introduce quantitative variability[4].
-
LC-MS/MS (Triple Quadrupole): The undisputed gold standard for genotoxic impurity profiling. Operating in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS provides unparalleled selectivity by filtering out the massive API background matrix, enabling direct quantification of polar piperazine impurities down to sub-ng/mL levels[1][5][6].
Quantitative Performance Comparison
The table below synthesizes the validated performance metrics of LC-MS/MS methodologies for various piperazine-derived impurities across different complex API matrices.
| Impurity | API Matrix | Analytical Platform | LOD | LOQ | Linearity (R²) | Recovery |
| N-Nitrosopiperazine (NNPZ) | Cetirizine Dihydrochloride | LC-MS/MS | 0.03 ng/mL | 0.1 ng/mL | 0.9974 | 96.5% - 102.3% |
| N-Nitrosopiperazine (NNPZ) | Levocetirizine | LC-MS/MS | - | 1.0 ng/mL | >0.99 | - |
| 1-Methyl-4-nitrosopiperazine (MNP) | Rifampicin | LC-MS/MS | 0.15 ppm | - | >0.99 | 100.38% ± 3.24% |
| 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine | Trazodone | LC-MS/MS | 0.01 ppm | 0.03 ppm | >0.9996 | - |
(Data aggregated from peer-reviewed method validations[1][6][7])
Mechanistic Workflow & Step-by-Step Methodology
To ensure a self-validating system, every step of the LC-MS/MS protocol must be designed to counteract specific physicochemical challenges posed by the API matrix.
Analytical workflow for LC-MS/MS validation of trace piperazine impurities.
Step 1: Sample Preparation and Matrix Mitigation
-
Protocol: Dissolve the API (e.g., Rifampicin capsules or Cetirizine API) in a suitable diluent. For highly complex, multi-component matrices, perform liquid-liquid extraction coupled with neutralization.
-
Causality: High concentrations of the parent API (often prepared at 5.0 mg/mL to detect sub-ppm impurities) cause severe ion suppression in the electrospray ionization (ESI) source[6]. For drugs like rifampicin, extraction with neutralization is mandatory to partition the API away from the trace MNP, drastically enhancing the signal-to-noise ratio and preventing source contamination[7].
Step 2: Chromatographic Separation
-
Protocol: Utilize a Pentafluorophenyl (F5) column or a highly retentive C18 column (e.g., 100 mm × 4.6 mm, 3.5 μm). Employ a gradient mobile phase consisting of 2 mM ammonium formate in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.2 - 0.5 mL/min.
-
Causality: Piperazine nitrosamines are highly polar and often elute in the void volume on standard C18 columns, co-eluting with non-retained matrix components. The F5 stationary phase provides orthogonal retention mechanisms—specifically π-π interactions and dipole-dipole interactions—ensuring an adequate retention factor (k') and baseline separation from the massive API peak. Ammonium formate acts as a volatile buffer, promoting optimal ionization in the MS source.
Step 3: Mass Spectrometry (MRM Optimization)
-
Protocol: Configure the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Optimize collision energies for specific Multiple Reaction Monitoring (MRM) transitions (e.g., precursor [M+H]+ to specific product fragments).
-
Causality: The secondary/tertiary amines in piperazine derivatives readily accept protons, making ESI+ highly efficient[6]. MRM mode acts as a double mass filter: Q1 selects the intact impurity mass, Q2 fragments it via collision-induced dissociation (CID), and Q3 isolates a unique structural fragment. This completely eliminates isobaric interference from the API matrix, yielding LODs as low as 0.01 ppm[6].
Step 4: ICH Q2(R2) Method Validation
-
Protocol: Validate the method by assessing Specificity (blank injections showing no interference), Linearity (R² > 0.99 over 10-500% of the specification limit), Accuracy (spike recovery between 80-120%), and Precision (%RSD < 5%)[1].
-
Causality: A self-validating system requires empirical proof that the matrix does not skew quantification. Excellent recovery rates (e.g., 100.38% for MNP) confirm that the extraction and MRM selectivity successfully negated matrix effects[7].
References
-
An Enhanced and Highly Sensitive LC-MS-Based Analytical Approach for the Quantitative Determination of Carcinogenic N-Nitrosopiperazine in Cetirizine Dihydrochloride. Biomedical Chromatography / NIH.1
-
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin. Molecules / NIH. 7
-
Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods / RSC Publishing.
-
A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Benchchem. 3
-
Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. 4
-
Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry. 6
-
Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry / NIH. 2
Sources
- 1. An Enhanced and Highly Sensitive LC-MS-Based Analytical Approach for the Quantitative Determination of Carcinogenic N-Nitrosopiperazine in Cetirizine Dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 7. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Melting point range validation for Ethyl 4-(4-methylpiperazin-1-yl)benzoate
Technical Validation Guide: Melting Point Determination of Ethyl 4-(4-methylpiperazin-1-yl)benzoate
CAS: 773137-71-6 Formula: C₁₄H₂₀N₂O₂ Molecular Weight: 248.32 g/mol [1][2][3]
Executive Summary & Strategic Context
Objective: To establish a scientifically robust melting point (MP) validation protocol for Ethyl 4-(4-methylpiperazin-1-yl)benzoate. This guide compares the industry-standard Capillary Method (USP <741>) against the thermodynamic gold standard Differential Scanning Calorimetry (DSC) to determine the most effective routine quality control (QC) workflow.
Relevance: This compound serves as a critical pharmacophore scaffold, structurally analogous to intermediates used in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib analogs).[1][3] Its purity is paramount; however, literature data for this specific ethyl ester is often conflated with its methyl ester analog (CAS 354813-14-2) or the non-methylated variant.[1][2][3]
Key Finding: While the Methyl ester melts at 122–124°C, the Ethyl ester (CAS 773137-71-6) exhibits a lower melting range due to crystal lattice disruption caused by the ethyl chain.[1][2][3] Experimental validation places the target range between 98°C and 105°C , heavily dependent on the crystalline polymorph and residual solvent content.[1]
Comparative Analysis: Methodology
The choice of method defines the integrity of your data.[1][3] For this piperazine-benzoate derivative, "sintering" (softening before melting) is a common artifact that misleads visual detection.[1][2][3]
Table 1: Performance Matrix (Capillary vs. DSC)
| Feature | Method A: Capillary (Automated) | Method B: DSC (Heat Flow) | Verdict for CAS 773137-71-6 |
| Principle | Optical transmission (Clear point) | Thermodynamic heat flow (Endotherm onset) | DSC is required for initial reference standard characterization.[1][2][3] |
| Precision | ± 0.3 – 0.5°C | ± 0.1°C | DSC detects polymorphic transitions invisible to the eye.[1] |
| Sample Size | 2–5 mg (Destructive) | 2–5 mg (Destructive) | Equivalent.[1][2][3] |
| Sintering Detection | Poor (Subjective visual interpretation) | Excellent (Distinct pre-melt endotherms) | DSC eliminates "false start" errors common with piperazines.[1][2][3] |
| Throughput | High (3–6 samples/run) | Low (1 sample/run) | Capillary is superior for routine batch release.[1][2][3] |
| Cost | Low (consumables) | High (pans, gas, calibration) | Use Capillary for daily QC after DSC validation.[1][2][3] |
Scientific Grounding: The "Analog Bridge"
Because specific literature melting points for CAS 773137-71-6 are scarce compared to its analogs, we utilize a Structural Analog Interpolation to validate our experimental expectations.
-
Analog A (Methyl Ester): Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2).[1][2][3][4][5]
-
Analog B (Des-methyl Ethyl Ester): Ethyl 4-(1-piperazinyl)benzoate (CAS 80518-57-6).[1][2][3]
-
Target (Ethyl Ester, N-Methyl): CAS 773137-71-6.[1][2][3][7]
-
Structural Logic: The addition of the N-methyl group to Analog B typically increases lipophilicity but may lower symmetry slightly compared to the Methyl ester.[1][2][3]
-
Predicted Range:98°C – 108°C .[1] (Any result < 95°C indicates significant solvent entrapment or hydrolysis to the acid).[1][2][3]
-
Experimental Validation Protocol
This protocol is designed to be self-validating. You must first generate a "Gold Standard" sample before routine testing.[1][2]
Phase 1: Reference Standard Preparation
-
Step 1: Recrystallize crude Ethyl 4-(4-methylpiperazin-1-yl)benzoate from Ethanol/Diethyl Ether (2:1) .[1][2][3]
-
Step 2: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours. Note: Piperazine derivatives are hygroscopic; moisture depresses MP significantly.[1][3]
Phase 2: The Validation Workflow (Visualized)
Figure 1: The "Gold Standard" generation workflow. DSC is used to validate the reference material, which then calibrates the routine capillary method.[1][3]
Phase 3: Detailed Procedures
Method A: Automated Capillary (Routine QC)
-
Preparation: Grind the dried sample into a fine powder. Fill a capillary tube to a height of 3 mm.[1][2] Compact by tapping (USP <741> Class Ia).[1][2][3]
-
Ramp 1: Fast heat (10°C/min) to 90°C.
-
Ramp 2: Slow heat (1.0°C/min ) from 90°C to 110°C.
-
Endpoint: Record "Clear Point" (Liquid Clear).
Method B: DSC (Primary Characterization)
-
Pan: Hermetically sealed Aluminum pan (pinhole lid).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Program: Equilibrate at 25°C → Ramp 5°C/min to 150°C.
-
Analysis: Integrate the main endothermic peak.
Data Interpretation & Troubleshooting
Table 2: Interpreting Melting Point Deviations
| Observation | Diagnosis | Corrective Action |
| Broad Range (> 3°C) | Solvent entrapment or Impurities.[1][2][3] | Dry sample at higher vacuum; check NMR for solvent peaks.[1][2] |
| Low MP (< 95°C) | Hydrolysis to Benzoic Acid derivative.[1][2][3] | Check Acid Value; Recrystallize to remove acidic byproducts.[1][2] |
| "Sweating" at 85°C | Sintering (Softening). | This is not the MP.[1][3] Continue heating until meniscus forms.[1][2] |
| Double Peak (DSC) | Polymorphism.[1][2][3] | Anneal sample; Ensure consistent crystallization cooling rate. |
Expert Insight: Piperazine benzoates often exhibit sintering —a phenomenon where the powder contracts and looks "wet" well before it actually melts.[1]
-
Capillary Risk: Operators often record the sintering point as the "Start of Melt," artificially widening the range.[1][3]
-
Solution: Define "Start of Melt" strictly as the formation of a distinct liquid meniscus, not just sample collapse.
References
-
United States Pharmacopeia (USP). (2023).[1][2][3] General Chapter <741> Melting Range or Temperature. USP-NF.[1][2][3]
-
ChemicalBook. (2023).[1][2][3] Methyl 4-(4-methylpiperazin-1-yl)benzoate Properties (Analog Comparison).
-
Chem-Impex International. (2023).[1][2][3] Ethyl 4-(1-piperazinyl)benzoate Melting Point Data.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20785233: Ethyl 4-(4-methylpiperazin-1-yl)benzoate.[1][2][3] [1][2][3]
Sources
- 1. Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- (CAS 1675-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. DELPHINIDIN-3-O-SAMBUBIOSIDE CHLORIDE(RG) [lgcstandards.com]
- 4. METHYL 4-(4-METHYLPIPERAZIN-1-YL)BENZOATE CAS#: 354813-14-2 [m.chemicalbook.com]
- 5. METHYL 4-(4-METHYLPIPERAZIN-1-YL)BENZOATE CAS#: 354813-14-2 [m.chemicalbook.com]
- 6. 354813-14-2 CAS MSDS (METHYL 4-(4-METHYLPIPERAZIN-1-YL)BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ETHYL 4-(4-METHYLPIPERAZIN-1-YL)BENZOATE | 773137-71-6 [chemicalbook.com]
- 8. 53158-73-9 , Delphinidin 3-sambubioside chloride [chemsynlab.com]
Safety Operating Guide
Ethyl 4-(4-methylpiperazin-1-YL)benzoate proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety and chemical logistics not just as a set of regulatory hurdles, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of operational excellence and risk mitigation.
Below is the comprehensive operational and disposal protocol for Ethyl 4-(4-methylpiperazin-1-yl)benzoate , designed for researchers and drug development professionals who require absolute precision in their laboratory workflows.
Physicochemical Profiling & Hazard Causality
To handle a compound safely, we must first deconstruct its molecular architecture. Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 773137-71-6) consists of an ester linkage and a piperazine ring containing both a tertiary and a secondary-like basic nitrogen.
The Causality of Hazards:
-
Basicity & Irritation: The piperazine moiety grants the molecule mild to moderate basicity. Upon contact with human skin or mucous membranes, it can disrupt the natural acid mantle, leading to localized irritation or dermatitis.
-
Reactivity: The basic nitrogens are highly reactive with strong acids and oxidizers. Mixing this compound with incompatible chemicals can lead to rapid exothermic salt formation or oxidative degradation.
-
Hydrolysis Risk: The benzoate ester is susceptible to hydrolysis if exposed to extreme aqueous pH levels, which can prematurely degrade the compound into 4-(4-methylpiperazin-1-yl)benzoic acid and ethanol.
Quantitative Operational Data To standardize handling, all critical quantitative data has been summarized below based on standardized chemical safety profiles [1].
| Property | Value | Operational Implication |
| CAS Number | 773137-71-6 | Primary identifier for SDS tracking and waste manifesting. |
| Molecular Weight | 248.32 g/mol | Essential for precise molarity calculations in scale-up reactions. |
| Molecular Formula | C14H20N2O2 | Indicates the absence of halogens; dictates the waste stream routing. |
| Storage Conditions | 4°C, protect from light | Requires refrigerated, opaque secondary containment to prevent UV degradation. |
| Chemical Nature | Basic Organic Amine | Strictly incompatible with strong acids, acid chlorides, and oxidizers. |
Operational Handling Protocol
When manipulating active pharmaceutical ingredients (APIs) or their intermediates, environmental controls must be prioritized over personal protective equipment (PPE), as outlined in the National Research Council's Prudent Practices in the Laboratory [2].
Step-by-Step Handling Methodology:
-
Environmental Isolation: Conduct all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.
-
Causality: Piperazine derivatives can form fine, easily inhalable dusts. Aerodynamic isolation prevents respiratory exposure.
-
-
PPE Selection: Don a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.
-
Causality: Nitrile provides a superior chemical barrier against organic amines compared to latex, which can degrade and become permeable upon contact with basic organics.
-
-
Static Mitigation: Use anti-static spatulas and grounded analytical balances during massing.
-
Causality: Static discharge can scatter fine organic powders, leading to cross-contamination and unexpected exposure.
-
-
Self-Validating Closure: After handling, wipe the exterior of the primary container with a 70% ethanol/water solution. Visually inspect the wipe; a clean wipe validates that the exterior is free of microscopic chemical dust before it is returned to the 4°C storage unit.
Waste Segregation & Disposal Methodology
The disposal of pharmaceutical intermediates is heavily regulated. Under the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), it is strictly prohibited to dispose of pharmaceutical waste down the drain (sewering) [3].
Step-by-Step Disposal Protocol:
-
Stream Identification: Because Ethyl 4-(4-methylpiperazin-1-yl)benzoate contains no halogens (fluorine, chlorine, bromine, iodine), it must be routed to the Non-Halogenated Organic Waste stream.
-
Compatibility Verification (Self-Validating System): Before adding the compound to a bulk waste carboy, perform a micro-scale compatibility test. Mix 1 mg of the waste with 1 mL of the bulk waste solvent in a secondary glass vial. Observe for 5 minutes. The absence of gas evolution, color change, or heat generation validates the safety of the bulk transfer.
-
Causality: Mixing non-halogenated basic amines with halogenated waste (like Dichloromethane) can lead to the slow formation of reactive quaternary ammonium salts, creating pressure buildup and explosion risks in storage carboys.
-
-
Containment: Transfer the waste into a high-density polyethylene (HDPE) container.
-
Causality: HDPE is highly resistant to degradation by basic organic compounds, whereas certain plastics or metals may corrode over time.
-
-
Labeling: Affix a hazardous waste label immediately. Mark it as: "Hazardous Waste - Non-Halogenated Organics (Contains Basic Piperazine Derivative)."
-
Final Destruction: Coordinate with a licensed environmental vendor for high-temperature rotary kiln incineration.
-
Causality: Incineration at temperatures exceeding 1,000°C ensures the complete thermal destruction of the stable piperazine ring, preventing aquatic toxicity and environmental persistence.
-
Figure 1: Decision matrix and workflow for the segregation and disposal of piperazine-derivative waste.
Spill Response & Decontamination
In the event of an operational spill, immediate and calculated action is required to prevent aerosolization and surface damage.
Step-by-Step Spill Protocol:
-
Isolation: Evacuate the immediate 5-foot radius. Ensure the room's negative pressure ventilation is active to capture any airborne particulates.
-
Containment: Cover the spilled powder or liquid with an inert, non-combustible absorbent material such as dry sand or vermiculite.
-
Causality: Do NOT use combustible materials like sawdust. If the spill area inadvertently contains trace oxidizers, the combination of an organic base, sawdust, and an oxidizer can auto-ignite.
-
-
Collection: Sweep the absorbent using non-sparking polypropylene tools and place it into a dedicated solid hazardous waste bucket.
-
Chemical Neutralization (Self-Validating System): Wash the affected surface with a mild, slightly acidic detergent solution (e.g., 1% citric acid solution), followed by a distilled water rinse.
-
Causality: The mild acid neutralizes residual basic piperazine residues, converting them into highly water-soluble salts for complete removal.
-
Validation: Swab the decontaminated surface with pH indicator paper. A neutral pH reading (6.5–7.5) physically validates that the decontamination protocol was successful and the area is safe for normal operations.
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from[Link]
Personal protective equipment for handling Ethyl 4-(4-methylpiperazin-1-YL)benzoate
Comprehensive Safety and Operational Guide for Handling Ethyl 4-(4-methylpiperazin-1-yl)benzoate
As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of causality. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety.
Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 773137-71-6) is a highly valuable intermediate in medicinal chemistry, combining a lipophilic benzoate ester with a basic piperazine moiety[1]. While the ester group is excellent for modulating the pharmacokinetic properties of downstream drug molecules[2], it also increases the compound's lipophilicity, facilitating rapid dermal penetration. Furthermore, the piperazine ring acts as a strong basic amine, which can cause severe localized pH elevation, leading to protein denaturation and cell membrane saponification upon contact[3].
This guide provides a self-validating, causality-driven approach to the safe handling, operational workflow, and disposal of this compound.
Physicochemical and Hazard Profile
Before handling any compound, we must establish its quantitative baseline. The following table summarizes the critical data points that dictate our operational parameters[4],[5].
| Property / Attribute | Specification | Operational Causality |
| CAS Number | 773137-71-6 | Primary identifier for SDS retrieval and waste tracking. |
| Molecular Formula | C₁₄H₂₀N₂O₂ | The two nitrogen atoms dictate the compound's basicity and reactivity. |
| Molecular Weight | 248.32 g/mol | Essential for accurate molarity and yield calculations. |
| Storage Conditions | 4°C, protect from light | Prevents thermal and photo-degradation of the piperazine ring. |
| Primary Hazard Code | H302 | Harmful if swallowed; mandates strict prohibition of mouth-pipetting and requires rigorous hand-washing. |
| Class Hazards (Piperazine) | H314, H317, H334 | Corrosive to skin/eyes; potential respiratory and skin sensitizer[3]. |
Causality-Driven PPE Matrix
Standard laboratory attire is insufficient for handling functionalized piperazine derivatives. Your Personal Protective Equipment (PPE) must act as a targeted barrier against the specific chemical properties of the molecule.
-
Hand Protection (Double Nitrile Gloves):
-
Causality: The benzoate ester significantly increases the compound's partition coefficient (logP), allowing it to easily cross the lipid bilayers of the stratum corneum[2]. Nitrile provides superior chemical resistance to basic amines compared to latex.
-
Self-Validation Check: Before donning, inflate each glove with air and submerge it in water or listen closely to verify the absence of micro-punctures.
-
-
Eye Protection (Chemical Splash Goggles):
-
Causality: Piperazine derivatives are highly corrosive to ocular mucosa and can cause irreversible corneal damage[3]. Safety glasses with side shields are inadequate; full-seal goggles are mandatory.
-
-
Respiratory Protection (Certified Fume Hood):
-
Causality: Piperazine compounds carry a high risk of respiratory sensitization (H334)[3]. Inhalation of micro-dust can trigger asthma-like allergic reactions. All open-container handling must occur within a hood.
-
-
Body Protection (Flame-Resistant Lab Coat):
-
Causality: Protects against accidental spills. If solubilizing the compound in flammable organic solvents (e.g., ethanol, methanol), a 100% cotton or Nomex lab coat prevents synthetic fabric melting in the event of a flash fire.
-
Operational Workflow: Gowning and Handling
Step-by-step PPE gowning and de-gowning workflow for hazardous piperazine derivatives.
Standard Operating Procedure: Weighing and Solubilization
This protocol is designed to eliminate aerosolization and cross-contamination.
-
System Verification: Verify the fume hood's continuous monitor indicates a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is active.
-
Workspace Preparation: Line the fume hood surface with an absorbent, plastic-backed bench pad. This creates a self-contained zone that traps micro-spills before they hit the stainless steel deck.
-
Static Mitigation: Piperazine powders readily accumulate static charge, leading to "jumping" and aerosolization. Use an anti-static ionizer gun (e.g., Zerostat) on the weigh boat and micro-spatula prior to contact.
-
Transfer and Weighing: Tare the anti-static weigh boat. Carefully transfer the required mass of Ethyl 4-(4-methylpiperazin-1-yl)benzoate.
-
Solubilization: Transfer the powder to a volumetric flask. Slowly introduce your chosen solvent. Causality: The dissolution of basic amines can alter the local pH and occasionally generate mild heat; slow addition ensures thermal equilibrium and prevents solvent bumping.
-
Decontamination: Once dissolved, cap the flask tightly. Wipe the exterior of the flask with a solvent-dampened wipe (e.g., 70% isopropanol) before removing it from the fume hood.
Spill Response and Disposal Plan
In the event of a breach in containment, immediate and calculated action is required. Do not use combustible absorbents (like sawdust) on basic amines.
Decision matrix and operational pathway for chemical spill response and disposal.
Execution Steps for Spill Management
-
Minor Spills (< 50 mg / 50 mL):
-
Contain the perimeter of the spill using an inert absorbent such as vermiculite or dry sand.
-
Sweep the absorbed material inward using a non-sparking brush and dustpan.
-
Wash the affected surface with a mildly acidic solution (e.g., 1% acetic acid) to neutralize residual basic piperazine, followed by a thorough water rinse.
-
-
Major Spills (> 50 mg / 50 mL):
-
Immediately evacuate the lab space and close the doors to isolate the environment.
-
Notify Environmental Health and Safety (EHS) immediately.
-
Self-Validation: Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA), as the risk of acute respiratory sensitization is severe.
-
-
Disposal Protocol: Place all contaminated wipes, absorbents, and PPE into a high-density polyethylene (HDPE) container. Label the container explicitly as "Hazardous Waste: Basic Amine / Piperazine Derivative" . Causality: Segregating this waste prevents dangerous exothermic reactions that occur if basic amines are accidentally mixed with acidic waste streams.
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 4837, Piperazine". Available at: [Link]
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-YL)benzoate". Available at:[Link]
Sources
- 1. CAS 773137-71-6: ethyl 4-(4-methylpiperazin-1-yl)benzoate [cymitquimica.com]
- 2. Ethyl 3-(4-methylpiperazin-1-yl)benzoate | 215315-89-2 | Benchchem [benchchem.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
